3-Bromo-5-methyl-2-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-2-methoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCYDMSPACJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400670 | |
| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870717-99-0 | |
| Record name | (3-Bromo-2-methoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methyl-2-methoxyphenylboronic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-methyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-methyl-2-methoxyphenylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details a feasible synthetic pathway, purification methods, and in-depth characterization data based on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Logical workflows are visualized using Graphviz diagrams to enhance understanding.
Introduction
This compound is a substituted arylboronic acid. Arylboronic acids are crucial reagents in organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The specific substitution pattern of this compound, featuring a bromine atom, a methyl group, and a methoxy group on the phenyl ring, makes it a versatile intermediate for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups allows for sequential and site-selective modifications, enabling the construction of diverse molecular architectures.
Synthesis
A plausible and efficient synthesis of this compound involves a two-step process starting from commercially available materials. The first step is the synthesis of the precursor, 2-bromo-1-methoxy-4-methylbenzene, followed by a lithiation-borylation reaction to introduce the boronic acid functionality.
Synthesis of Starting Material: 2-Bromo-1-methoxy-4-methylbenzene
The starting material, 2-bromo-1-methoxy-4-methylbenzene (also known as 2-bromo-4-methylanisole), can be synthesized from 5-methoxy-2-methylaniline via a Sandmeyer-type reaction.[1]
Reaction Scheme:
Synthesis of this compound
The target compound is synthesized from 2-bromo-1-methoxy-4-methylbenzene via a directed ortho-metalation (DoM) followed by borylation. The methoxy group directs the lithiation to the adjacent ortho position.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-1-methoxy-4-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred vigorously for 1 hour.
-
Work-up: The phases are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[2][3][4][5]
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| CAS Number | 870717-99-0 | [6] |
| Molecular Formula | C₈H₁₀BBrO₃ | [6] |
| Molecular Weight | 244.88 g/mol | [6] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 102-106 °C | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data for the title compound are presented below.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~7.15 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~5.5-6.5 | br s | 2H | B(OH)₂ |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.35 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-OCH₃ |
| ~138 | C-CH₃ |
| ~135 | Ar-CH |
| ~132 | Ar-CH |
| ~120 (broad) | C-B(OH)₂ |
| ~115 | C-Br |
| ~60 | -OCH₃ |
| ~20 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz NMR spectrometer using a proton-decoupled pulse program. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 243/245 | [M-H]⁻ |
| 267/269 | [M+Na-2H]⁻ |
| 225/227 | [M-H-H₂O]⁻ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-O, and B-O bonds.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~700 | Strong | C-Br stretch |
Experimental Protocol: FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and acquire the spectrum using an FTIR spectrometer.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound. The proposed synthetic route is efficient and utilizes readily available starting materials. The provided characterization data, including predicted NMR, MS, and IR spectra, will be invaluable for researchers in confirming the identity and purity of the synthesized compound. This versatile building block holds significant potential for the development of novel molecules in the fields of drug discovery and materials science.
References
In-Depth Technical Guide: 3-Bromo-5-methyl-2-methoxyphenylboronic acid (CAS: 870717-99-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-5-methyl-2-methoxyphenylboronic acid. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science.
Core Properties
This compound is a substituted arylboronic acid, a class of compounds widely utilized as versatile building blocks in modern organic synthesis. The presence of a bromine atom, a methyl group, and a methoxy group on the phenylboronic acid scaffold provides multiple points for molecular elaboration, making it a valuable intermediate for the synthesis of complex organic molecules.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 870717-99-0 | [1] |
| Molecular Formula | C₈H₁₀BBrO₃ | [1] |
| Molecular Weight | 244.88 g/mol | [1] |
| Melting Point | 102-106 °C | [1] |
| Appearance | White to off-white solid/powder | |
| InChI | 1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | [1] |
| SMILES | COc1c(Br)cc(C)cc1B(O)O | [1] |
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE): Dust mask type N95 (US), Eyeshields, Gloves[1]
Synthesis and Reactivity
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of arylboronic acids, which can be adapted for the preparation of this compound.
Caption: Generalized synthesis workflow for arylboronic acids.
Key Application: Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound can be utilized to introduce the 3-bromo-5-methyl-2-methoxyphenyl moiety into a variety of organic molecules, particularly in the synthesis of biaryl and heteroaryl compounds.
The following is a representative protocol for a Suzuki-Miyaura coupling reaction. The specific conditions may require optimization for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide or triflate, this compound, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Biological and Medicinal Chemistry Applications
While no specific biological activity has been reported for this compound itself, the broader class of substituted phenylboronic acids has garnered significant interest in medicinal chemistry. Boronic acids can act as enzyme inhibitors, particularly of serine proteases, by forming a stable tetrahedral intermediate with the active site serine residue.
The structural motifs present in this molecule—a substituted phenyl ring—are common in a wide range of biologically active compounds. Therefore, this boronic acid could serve as a valuable precursor for the synthesis of novel drug candidates. For instance, the 2-methoxyphenyl group is a feature in some compounds with reported biological activities. Further research is warranted to explore the potential biological applications of derivatives synthesized from this building block.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its key application lies in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. While specific biological data for this compound is currently unavailable, its structural features suggest its potential as a precursor for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and applications, intended to facilitate its use in research and development. Researchers are encouraged to consult the cited literature for further details on the synthesis and application of arylboronic acids.
References
Spectral Analysis of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectral data for 3-Bromo-5-methyl-2-methoxyphenylboronic acid, a key building block in synthetic organic chemistry. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Core Data Presentation
The following tables summarize the predicted spectral data for this compound. This data is derived from established principles of spectroscopy and by analogy to structurally similar molecules.
Molecular Structure:
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | Ar-H |
| ~7.1 | s | 1H | Ar-H |
| ~5.5 (broad s) | s | 2H | B(OH)₂ |
| ~3.9 | s | 3H | OCH₃ |
| ~2.3 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Ar-C-OCH₃ |
| ~138 | Ar-C-CH₃ |
| ~135 | Ar-C-H |
| ~132 | Ar-C-H |
| ~115 (broad) | Ar-C-B(OH)₂ |
| ~110 | Ar-C-Br |
| ~56 | OCH₃ |
| ~20 | Ar-CH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (OCH₃, Ar-CH₃) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250, ~1050 | Strong | C-O stretch (aryl ether) |
| ~1020 | Strong | B-OH bend |
| ~680 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₁₀BBrO₃[1] |
| Molecular Weight | 244.88 g/mol [1] |
| Exact Mass | 243.99065 u |
| Expected [M-H]⁻ | 242.98337 |
| Expected [M+H]⁺ | 244.99793 |
Experimental Protocols
The following are generalized methodologies for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[2] Boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which can complicate NMR spectra.[3] Using a solvent that can disrupt hydrogen bonding, such as DMSO-d₆ or Methanol-d₄, is often beneficial.[3] Filter the solution into a clean 5 mm NMR tube.[2]
-
¹H NMR Acquisition :
-
Instrument : 400 MHz or higher field NMR spectrometer.[3]
-
Solvent : DMSO-d₆.[3]
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30').[2][3]
-
Number of Scans : 16-64, depending on sample concentration.[3]
-
Spectral Width : 0-12 ppm.[3]
-
Referencing : Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as an internal standard.[3]
-
-
¹³C NMR Acquisition :
-
Instrument : 100 MHz or higher field NMR spectrometer.[3]
-
Solvent : DMSO-d₆.[3]
-
Pulse Program : Proton-decoupled pulse program (e.g., 'zgpg30').[3]
-
Number of Scans : 1024 or more, as ¹³C has low natural abundance.[3]
-
Relaxation Delay : 2-5 seconds.[3]
-
Spectral Width : 0-200 ppm.[3]
-
Referencing : Use the solvent peak of DMSO-d₆ (δ ~39.52 ppm) as an internal standard.[3]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.[3]
-
IR Spectrum Acquisition :
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI) : Dissolve a small amount of the compound in a suitable solvent such as a mixture of acetonitrile and water.[4] The addition of a small amount of formic acid or ammonium hydroxide can aid ionization.[4] A typical concentration is 1-10 µg/mL.[4]
-
ESI-MS Acquisition :
-
Instrument : A mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode : Positive or negative ion mode.
-
Infusion : The sample solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.[3]
-
Mass Range : m/z 50-500.[3]
-
Capillary Voltage : 3-4 kV.[3]
-
Source Temperature : 100-150 °C.[3]
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Solubility of 3-Bromo-5-methyl-2-methoxyphenylboronic acid in Common Organic Solvents: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-methyl-2-methoxyphenylboronic acid is a substituted arylboronic acid of significant interest in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The solubility of this reagent in various organic solvents is a critical parameter that influences reaction kinetics, product yields, and purification strategies. This technical guide offers a comprehensive overview of the expected solubility behavior of this compound and provides detailed methodologies for its empirical determination.
Physicochemical Properties
| Property | Value |
| CAS Number | 870717-99-0[1] |
| Molecular Formula | C₈H₁₀BBrO₃[1] |
| Molecular Weight | 244.88 g/mol [1] |
| Melting Point | 102-106 °C[1] |
| Appearance | White to light yellow crystalline powder[2] |
Theoretical Considerations for Solubility
The solubility of an arylboronic acid is influenced by a combination of factors:
-
Substituent Effects: The bromo, methyl, and methoxy groups on the phenyl ring of the title compound will impact its polarity, crystal lattice energy, and interactions with solvent molecules. The electron-withdrawing nature of the bromine atom and the electron-donating effects of the methyl and methoxy groups create a complex electronic profile that affects solubility.
-
Solvent Polarity: A general principle is that "like dissolves like." Therefore, this compound is expected to exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.
-
Hydrogen Bonding: The boronic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.
-
Boroxine Formation: A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium can complicate solubility measurements, as the solubility of the boroxine may differ from that of the parent boronic acid.[3][4]
Quantitative Solubility Data of Analogous Compounds
In the absence of specific data for this compound, the solubility of other substituted phenylboronic acids can provide valuable insights. The following table summarizes the mole fraction solubility of isobutoxyphenylboronic acid isomers in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility of the title compound.
Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers [5]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.370 | 0.130 | 0.105 |
Experimental Protocols for Solubility Determination
Dynamic (Synthetic) Method
This method determines the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][6]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or laser light scattering detector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the selected organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[6]
-
Data Analysis: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Thermodynamic (Shake-Flask) Method
This method measures the equilibrium solubility of a compound in a solvent at a constant temperature.[7]
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[7]
-
Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature until the excess solid has settled.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid.
-
Concentration Analysis: Dilute the filtered solution as necessary and determine the concentration of the dissolved solute using a pre-calibrated analytical method.
-
Solubility Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Suzuki-Miyaura Coupling Reaction
Caption: Suzuki-Miyaura cross-coupling reaction.
Conclusion
While direct quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides a robust framework for its estimation and experimental determination. By understanding the physicochemical properties of the compound and leveraging data from structurally similar arylboronic acids, researchers can make informed decisions regarding solvent selection for synthesis and purification. The detailed experimental protocols provided herein offer a clear path for generating precise solubility data, which is essential for optimizing reaction conditions and ensuring reproducible results in drug discovery and development.
References
- 1. 3-Bromo-2-methoxy-5-methylphenylboronic acid 870717-99-0 [sigmaaldrich.com]
- 2. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Compatibility and Stability of 3-Bromo-5-methyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methyl-2-methoxyphenylboronic acid is a versatile synthetic intermediate belonging to the class of arylboronic acids. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methoxy group on the phenyl ring, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceutical agents and functional materials.
This technical guide provides a comprehensive overview of the chemical compatibility and stability of this compound, offering insights into its handling, storage, and reactivity. The information presented herein is intended to assist researchers and drug development professionals in the effective utilization of this reagent in their synthetic endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 870717-99-0 | [1] |
| Molecular Formula | C₈H₁₀BBrO₃ | [1] |
| Molecular Weight | 244.88 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 102-106 °C | [1] |
| SMILES | B(C1=CC(=CC(=C1OC)Br)C)(O)O | [2] |
| InChI | InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | [2] |
Chemical Stability and Storage
The stability of this compound is a critical factor for its successful application in synthesis. Like other arylboronic acids, its stability can be influenced by environmental factors such as moisture, heat, light, and pH.
General Stability:
Under standard ambient conditions (room temperature, in a dry environment), this compound is a chemically stable compound. However, prolonged exposure to atmospheric moisture can lead to the formation of its corresponding boroxine, a cyclic anhydride, through intermolecular dehydration. While this process is often reversible upon treatment with water, the presence of boroxines can affect the stoichiometry and reactivity in sensitive chemical transformations. The hydrolysis of boroxines back to the boronic acid is generally rapid in the presence of water.
Storage Recommendations:
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dark, dry, and well-ventilated place. Inert gas blanketing (e.g., with argon or nitrogen) is recommended for long-term storage to minimize contact with moisture and air.
Degradation Pathways:
Two primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
-
Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding debrominated aromatic compound. Protodeboronation is often catalyzed by acids or bases and can be accelerated by the presence of water.[3] The rate of this degradation is dependent on the electronic properties of the substituents on the aromatic ring.[3]
-
Oxidation: The boronic acid functional group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under aerobic conditions with certain catalysts.[4][5] This can lead to the formation of the corresponding phenol.
The logical relationship for the storage and handling of arylboronic acids to prevent degradation is illustrated in the following diagram:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H10BBrO3) [pubchemlite.lcsb.uni.lu]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by a flavin derivative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42081G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
"3-Bromo-5-methyl-2-methoxyphenylboronic acid" molecular structure and weight
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the molecular structure and properties of 3-Bromo-5-methyl-2-methoxyphenylboronic acid, a key reagent in organic synthesis and drug discovery.
Molecular Properties
This compound is an organoboron compound frequently utilized in Suzuki coupling reactions to form carbon-carbon bonds. Its specific substitution pattern makes it a valuable building block for complex molecular architectures. The fundamental quantitative data for this compound is summarized below.
Table 1: Molecular Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BBrO₃ | [1][2] |
| Molecular Weight | 244.88 g/mol | [2] |
| CAS Number | 870717-99-0 | [2] |
| SMILES | COc1c(Br)cc(C)cc1B(O)O | |
| InChI Key | WHQCYDMSPACJBE-UHFFFAOYSA-N | [1][2] |
Molecular Structure Visualization
The structural arrangement of substituents on the phenyl ring is critical to the reactivity and utility of the molecule. The diagram below illustrates the connectivity of the boronic acid, methoxy, bromo, and methyl groups on the benzene core.
Caption: 2D structure of this compound.
Experimental Protocols
While this document does not detail specific experimental protocols, the primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. A generalized workflow for such a reaction is presented below.
Generalized Suzuki Coupling Workflow:
-
Reaction Setup: A reaction vessel is charged with this compound, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: An appropriate solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, is added.
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until reaction completion, which is monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and an aqueous workup is performed to remove the base and inorganic byproducts. The organic layer is separated, dried, and concentrated. The crude product is then purified, commonly by column chromatography, to yield the desired biaryl product.
The logical flow of this standard procedure is visualized in the following diagram.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Safety and handling precautions for "3-Bromo-5-methyl-2-methoxyphenylboronic acid"
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-methyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS Number: 870717-99-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-2-methoxy-5-methylphenylboronic acid |
| CAS Number | 870717-99-0 |
| Molecular Formula | C₈H₁₀BBrO₃ |
| Molecular Weight | 244.88 g/mol |
| Melting Point | 102-106 °C |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1] |
GHS Pictogram:
Signal Word: Warning[1]
First-Aid Measures
Immediate medical attention is recommended in case of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Handling and Storage
Proper handling and storage are essential to minimize risk.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a laboratory coat.[5][6]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[6]
General Handling Precautions
-
Avoid breathing dust, fumes, or vapors.[1]
-
Avoid contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][6]
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Accidental Release Measures
-
Minor Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]
-
Major Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.[1]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.[4][9]
Experimental Workflow: Safe Handling of a Chemical Powder
The following diagram outlines a general workflow for safely handling "this compound" powder in a laboratory setting.
Caption: General workflow for safely handling chemical powders.
Logical Relationship: Hazard Mitigation
The following diagram illustrates the logical relationship between identified hazards and the corresponding safety precautions.
Caption: Relationship between hazards and safety measures.
References
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Commercial Availability and Synthetic Applications of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability of 3-Bromo-5-methyl-2-methoxyphenylboronic acid (CAS No. 870717-99-0), a key building block for researchers and professionals in drug discovery and development. This document summarizes currently available data from various suppliers and presents a detailed experimental protocol for a common application of this versatile reagent.
Commercial Availability
This compound is available from several chemical suppliers, primarily catering to the research and development market. The purity and available quantities vary among suppliers. A summary of the commercial availability is presented in the table below. It is important to note that for many suppliers, pricing and specific quantities are available upon direct inquiry.
| Supplier | Catalog Number | Purity | Available Quantities | Pricing | Website |
| Combi-Blocks | BB-8138 | 98% | Inquire | Inquire | --INVALID-LINK--[1][2][3] |
| Shanghai Forever Synthesis Co.,Ltd. | Inquire | Inquire | Inquire | Inquire | --INVALID-LINK--[3][4] |
| Angene International Limited | Inquire | Inquire | Inquire | Inquire | --INVALID-LINK--[1] |
| Tangshan Beiqi Chemicals Co., Ltd. | Inquire | Inquire | Inquire | Inquire | Inquire |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: The chosen solvent system (e.g., toluene/water 4:1, 5 mL) is added, followed by the palladium catalyst (0.02-0.05 mmol).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS, usually 2-24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.
Visualized Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical experimental workflow for a Suzuki coupling reaction and a hypothetical signaling pathway where a derivative of this boronic acid could be applied.
This guide serves as a starting point for researchers interested in utilizing this compound. For specific applications and troubleshooting, further literature review and optimization of reaction conditions are recommended.
References
Theoretical Properties of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of 3-Bromo-5-methyl-2-methoxyphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The presence of bromo, methyl, and methoxy substituents on the phenylboronic acid scaffold offers unique electronic and steric properties, making it a versatile reagent for the synthesis of complex organic molecules in pharmaceutical and materials science research.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 870717-99-0 | [1] |
| Molecular Formula | C₈H₁₀BBrO₃ | [1] |
| Molecular Weight | 244.88 g/mol | [1] |
| Melting Point | 102-106 °C | [1] |
| Appearance | White to off-white crystalline powder | |
| InChI | 1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3 | [1] |
| SMILES | COc1c(Br)cc(C)cc1B(O)O | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.3 | Singlet | 1H | Ar-H |
| ~7.2 - 7.0 | Singlet | 1H | Ar-H |
| ~5.5 - 4.5 | Broad Singlet | 2H | B(OH)₂ |
| ~3.9 | Singlet | 3H | OCH₃ |
| ~2.3 | Singlet | 3H | CH₃ |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-OCH₃ |
| ~138 | C-CH₃ |
| ~135 | C-H |
| ~132 | C-H |
| ~115 | C-Br |
| (broad) ~130 | C-B(OH)₂ |
| ~60 | OCH₃ |
| ~20 | CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Medium | C-B stretch |
| ~700 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data
| Ion | [M+H]⁺ | [M-H]⁻ |
| Calculated m/z | 244.9979 | 242.9834 |
Chemical Synthesis
The synthesis of this compound can be achieved from a suitable precursor, such as 2-bromo-4-methyl-1-methoxybenzene. A plausible synthetic route involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-4-methyl-1-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-bromo-4-methyl-1-methoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Reactivity and Applications: Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures.[2][3][4] The presence of the methoxy group at the ortho position can influence the reactivity and may require specific catalytic systems for optimal yields.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, toluene, or DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are required. A dust mask is recommended when handling the solid.[1]
Logical Relationships in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction depends on the interplay of several factors, including the choice of catalyst, base, and solvent, as well as the electronic and steric properties of the coupling partners.
Caption: Factors influencing the yield of a Suzuki-Miyaura coupling reaction.
This technical guide provides a foundational understanding of the theoretical properties and synthetic utility of this compound. Researchers and scientists can utilize this information for the rational design of synthetic routes and the development of novel molecules with potential applications in various fields of chemical science.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 3-Bromo-5-methyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Bromo-5-methyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl and heteroaryl structures, which are prominent motifs in medicinally important compounds, particularly kinase inhibitors.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species and an organohalide under palladium catalysis.[1] this compound (CAS 870717-99-0) is a substituted arylboronic acid that allows for the introduction of a unique structural moiety into target molecules. The presence of the methoxy and methyl groups can influence the physicochemical properties and biological activity of the final compound. Biphenyl derivatives, the products of such couplings, are known to exhibit a wide range of pharmacological activities.[2]
A significant application of structurally related boronic acids is in the development of kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers. The synthesis of substituted pyridines and pyrimidines via Suzuki coupling is a common strategy for generating potent and selective kinase inhibitors.[2][3]
Data Presentation: Representative Suzuki Coupling Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura coupling reactions involving aryl bromides and arylboronic acids. These serve as a starting point for optimization when using this compound.
Table 1: Reaction Components and Stoichiometry
| Component | Role | Typical Stoichiometry (equivalents) |
| Aryl Halide (e.g., Aryl Bromide) | Electrophile | 1.0 |
| This compound | Nucleophile | 1.1 - 1.5 |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) |
| Ligand | Stabilizes Catalyst | 0.01 - 0.10 (1-10 mol%) |
| Base | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent | Reaction Medium | - |
Table 2: Common Reagents and Solvents
| Category | Examples |
| Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ |
| Ligands | PPh₃, PCy₃, SPhos, XPhos |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvents | 1,4-Dioxane/H₂O, Toluene, DMF, THF, 2-MeTHF |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
References
Synthesis of Biaryl Compounds Using 3-Bromo-5-methyl-2-methoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 3-Bromo-5-methyl-2-methoxyphenylboronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds. Biaryl structures are pivotal pharmacophores in numerous therapeutic agents, making efficient synthetic routes to these scaffolds essential for drug discovery and development.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.[3] this compound is a valuable building block that allows for the introduction of a substituted phenyl moiety, offering opportunities for further functionalization at the bromine and methoxy group positions, thus enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Please note that actual yields may vary depending on the specific substrate, catalyst, and reaction conditions employed.
| Entry | Aryl Halide Partner | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 88 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (2) with SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 85 |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) with P(t-Bu)₃ (4) | K₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 12 | 90 |
Experimental Protocols
Two detailed protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[3]
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe. A common ratio is 4:1 organic solvent to water.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product using NMR, MS, and other relevant analytical techniques.
Protocol 2: Microwave-Assisted Method
Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes.[3][4]
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/water, DMF)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the aryl bromide, and the base.
-
Add the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[1] The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the typical laboratory workflow from reaction setup to product characterization.
Caption: General workflow for synthesis and analysis of biaryl compounds.
References
- 1. 3-BroMo-5-forMyl-2-Methoxyphenylboronic acid | BoroPharm Inc. [boropharm.com]
- 2. 3-Bromo-5-methoxyphenylboronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Suzuki-Miyaura Cross-Coupling of 2-Methoxy-Substituted Phenylboronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The use of 2-methoxy-substituted phenylboronic acids is of particular interest in the synthesis of pharmaceuticals and functional materials. However, the ortho-methoxy group introduces steric hindrance, which can pose challenges for the catalytic system, often requiring careful selection of the catalyst, ligand, and reaction conditions to achieve high yields. This document provides a comparative analysis of catalyst systems, detailed experimental protocols, and key considerations for the successful Suzuki-Miyaura coupling of 2-methoxy-substituted phenylboronic acids.
The primary challenge in the Suzuki coupling of 2-substituted phenylboronic acids is the steric bulk near the reactive site, which can hinder the transmetalation step in the catalytic cycle. The electron-donating nature of the methoxy group can enhance the nucleophilicity of the boronic acid, which is beneficial for the reaction. However, this electronic effect is often overshadowed by the steric impediment. Therefore, the choice of a bulky and electron-rich ligand on the palladium catalyst is crucial to facilitate the reaction.
Data Presentation: Catalyst System Performance
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of 2-methoxy-substituted phenylboronic acids with different aryl halides. The data has been compiled from various sources to provide a comparative overview.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 | [1] |
| 2 | 4-Bromoanisole | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | ~92 (inferred) | [1][2] |
| 3 | Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ / SPhos (1-2 mol%) | K₃PO₄ | Toluene/H₂O | RT - 100 | 2-24 | High (expected) | [2] |
| 4 | Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ / XPhos (1-2 mol%) | K₃PO₄ | Toluene/H₂O | RT - 100 | 2-24 | High (expected) | [2] |
| 5 | Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | RT | 2-24 | High (for triflates) | [3] |
| 6 | Aryl Chloride | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene/H₂O | RT | 2-24 | High | [3] |
| 7 | 4-Chlorotoluene | Phenylboronic acid | IPr-Pd Precatalyst | K₂CO₃ | MeOH | 60 | 1 | >95 | [4] |
| 8 | 4-Chlorotoluene | Phenylboronic acid | XPhos-Pd Precatalyst | KOtBu | MeOH | 60 | 1 | >95 | [4] |
Note: While not all examples directly use 2-methoxyphenylboronic acid, the performance with other sterically hindered or challenging substrates provides a strong indication of catalyst suitability. Buchwald ligands (SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr) are generally highly effective for these challenging couplings.
Experimental Protocols
Protocol 1: General Procedure using a Traditional Phosphine Ligand
This protocol is adapted from a procedure for the coupling of 2-ethoxy-5-methoxyphenylboronic acid with an aryl bromide using a traditional palladium catalyst.[1]
Materials:
-
2-Ethoxy-5-methoxyphenylboronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (anhydrous, 5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Flame-dried round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the flame-dried round-bottom flask, add 2-ethoxy-5-methoxyphenylboronic acid, the aryl bromide, and potassium carbonate.
-
Equip the flask with a reflux condenser and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure using a Buchwald Ligand Precatalyst for Aryl Chlorides
This protocol is a general procedure for challenging Suzuki couplings, including those with sterically hindered substrates, using a more modern Buchwald-type ligand.
Materials:
-
2-Methoxyphenylboronic acid (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Oven-dried Schlenk tube
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube, combine 2-methoxyphenylboronic acid, the aryl chloride, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC or GC-MS indicates completion.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-2-methoxyphenylboronic acid with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.
This document provides detailed application notes and a specific experimental protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methyl-2-methoxyphenylboronic acid with aryl halides. The presence of ortho-substituents on the boronic acid presents a moderate degree of steric hindrance, making the optimization of reaction conditions crucial for achieving high yields. These notes are intended to serve as a practical guide for chemists engaged in the synthesis of complex organic molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoborane (in this case, this compound) and an organohalide (an aryl halide). The catalytic cycle, in brief, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoborane to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is essential for the activation of the boronic acid and to facilitate the transmetalation step.
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.
Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-methyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This document provides detailed application notes and protocols for the purification of Suzuki coupling products derived from the reaction of 3-Bromo-5-methyl-2-methoxyphenylboronic acid with various aryl halides. The successful isolation of the desired biaryl product in high purity is critical for its subsequent use in drug discovery and development, where impurities can significantly impact biological activity and safety profiles. These guidelines focus on standard purification techniques, including aqueous workup, column chromatography, and recrystallization, tailored for the specific structural features of the target compounds.
Introduction to Suzuki-Miyaura Coupling and Potential Impurities
The palladium-catalyzed Suzuki-Miyaura coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide is a versatile and widely used method for synthesizing biaryl, vinyl, or alkyl compounds.[1] The reaction generally proceeds with high yields and tolerates a wide range of functional groups.
However, like any chemical transformation, the Suzuki coupling is not without the formation of byproducts and impurities that must be removed to obtain a pure product. Understanding the potential impurities is the first step toward developing an effective purification strategy.
Common Impurities in Suzuki Coupling Reactions:
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide can lead to the formation of symmetrical biaryl impurities.[2][3]
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the aryl halide partner.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of 2-methoxy-4-methylanisole.
-
Palladium Catalyst Residues: The palladium catalyst used in the reaction can contaminate the final product.[2]
-
Inorganic Salts: The base used in the reaction (e.g., carbonates, phosphates) and its byproducts need to be removed.[4]
General Purification Workflow
A multi-step approach is typically employed to purify the crude product from a Suzuki-Miyaura coupling reaction. The general workflow is outlined below.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, catalyzed by palladium complexes, is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the use of 3-Bromo-5-methyl-2-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The sterically hindered nature of this boronic acid, with substituents ortho to the boronic acid moiety, presents a synthetic challenge that requires careful selection of the catalyst system to achieve high yields. These notes offer a comparative overview of various palladium catalysts and detailed experimental procedures to guide researchers in developing robust and efficient coupling methodologies.
Data Presentation: Comparison of Palladium Catalyst Systems
The following table summarizes the representative performance of several common palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromotoluene). The data highlights the impact of ligand and catalyst choice on reaction efficiency.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| 1 | Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 75 | 3 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 | 2 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 70 | 6 | 95 | 2 |
| 4 | Pd(dppf)Cl₂ | dppf (internal) | Na₂CO₃ | DMF | 90 | 8 | 88 | 3 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using different palladium catalyst systems.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Palladium(II) Acetate with SPhos Ligand
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of 1,4-dioxane and add this solution to the Schlenk flask.
-
Add the remaining 1,4-dioxane to the reaction flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes: Base Selection for Suzuki-Miyaura Reactions Involving 3-Bromo-5-methyl-2-methoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note focuses on reactions involving 3-Bromo-5-methyl-2-methoxyphenylboronic acid , a sterically hindered and electronically rich building block. The choice of base is a critical parameter that dictates reaction efficiency, yield, and selectivity. Due to the ortho-methoxy group, this substrate presents specific challenges, often requiring conditions tailored for sterically demanding couplings. This document provides a guide to selecting the optimal base and offers detailed experimental protocols.
The Role of the Base in the Catalytic Cycle
The base plays an indispensable role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid in the crucial transmetalation step.[1][2][3] The most widely accepted mechanism, the "boronate pathway," involves the base reacting with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1][4] This anionic species is significantly more reactive towards the palladium(II) halide complex, facilitating the transfer of the aryl group to the palladium center and regenerating the base's conjugate acid.[1]
Key Considerations for Base Selection
The structural features of this compound—namely the ortho-methoxy group—introduce significant steric hindrance around the boron center. This bulk can impede the crucial transmetalation step, often leading to low yields or slow reactions under standard conditions.[5][6][7] Therefore, base selection must be carefully considered.
-
Basicity and Strength : For sterically hindered substrates, stronger bases are often required to drive the reaction. While mild carbonate bases may suffice for simple couplings, more robust bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective.[5][6] Very strong bases like potassium tert-butoxide (t-BuOK) can also be used, especially with less reactive coupling partners like aryl chlorides, but risk promoting side reactions.[5]
-
Solubility and the "Cesium Effect" : The solubility of the base in the reaction medium is critical. Cesium bases, particularly Cs₂CO₃, are often more soluble in organic solvents than their potassium or sodium counterparts.[8] This increased solubility can lead to higher reaction rates and yields, a phenomenon often termed the "cesium effect."[9][10]
-
Solvent System : The choice of base is intrinsically linked to the solvent.
-
Aqueous Mixtures : Mild bases like Na₂CO₃ and K₂CO₃ are typically used in aqueous solvent mixtures, such as dioxane/water or toluene/ethanol/water.[11]
-
Anhydrous Conditions : For challenging, sterically hindered couplings, anhydrous aprotic solvents like toluene, dioxane, or THF are preferred, often in combination with bases like K₃PO₄.[5][6]
-
-
Functional Group Tolerance : If the coupling partner contains base-sensitive functional groups (e.g., esters), milder bases like potassium fluoride (KF) or weaker carbonate bases may be necessary to prevent hydrolysis or other side reactions.[3]
Comparative Data on Common Bases
The following table summarizes the characteristics of commonly used bases and their general suitability for reactions involving sterically hindered boronic acids.
| Base | Typical Strength | Recommended Solvents | Key Characteristics & Notes | Suitability for Hindered Substrates |
| K₂CO₃ / Na₂CO₃ | Mild | Dioxane/H₂O, Toluene/EtOH/H₂O | Standard, cost-effective choice for general couplings. Often requires aqueous co-solvent.[11][12] | Moderate; may require higher temperatures or longer reaction times. |
| K₃PO₄ | Moderate/Strong | Toluene, Dioxane (often anhydrous) | Excellent, reliable choice for many hindered couplings. Often used as a fine powder.[5][6] | High; frequently a first-choice for optimization. |
| Cs₂CO₃ | Moderate/Strong | Toluene, Dioxane, DMF | Often superior to K₂CO₃ due to higher solubility (the "cesium effect").[8][10] | Very High; an excellent alternative to K₃PO₄. |
| KOH / NaOH | Strong | Alcohols, Dioxane/H₂O | High basicity can be effective but may lead to side reactions or degradation of sensitive substrates. | Moderate to High; use with caution. |
| t-BuOK | Very Strong | Toluene, Dioxane (anhydrous) | Highly effective for unreactive partners (e.g., aryl chlorides) but can promote side reactions.[5][6] | High; suitable for particularly challenging couplings. |
| KF / CsF | Mild | Dioxane, THF | Fluoride ions uniquely activate the boronic acid. Good for substrates with base-labile groups.[3] | Moderate; offers an alternative activation pathway. |
Logical Workflow for Base Selection
The selection of an appropriate base is a multi-factorial decision. The following workflow provides a logical approach for choosing a starting point and optimizing the reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents, especially palladium catalysts, should be handled with care.
Protocol 1: General Conditions using Potassium Carbonate
This protocol is a suitable starting point for coupling with reactive partners like aryl iodides or activated aryl bromides.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Using a syringe, add the 1,4-dioxane and degassed water solvent mixture (e.g., for a 1 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).
-
Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Hindered Couplings using Potassium Phosphate
This protocol is recommended for less reactive or sterically demanding aryl halides.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.03 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound, and finely ground K₃PO₄ to a flame-dried Schlenk flask with a stir bar.
-
In a separate vial, dissolve Pd₂(dba)₃ and the SPhos ligand in a small amount of anhydrous toluene to pre-form the catalyst, then add this solution to the Schlenk flask.
-
Add the remaining anhydrous toluene to the flask (to a final concentration of ~0.1 M with respect to the aryl halide).
-
Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. quora.com [quora.com]
- 9. compunetics.net [compunetics.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Scale-Up Synthesis of Biaryls Using 3-Bromo-5-methyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biaryl motif is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of these important compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[1][2][3][4] This application note provides a detailed guide for the scale-up synthesis of biaryls utilizing 3-Bromo-5-methyl-2-methoxyphenylboronic acid as a key building block.
Successfully transitioning a Suzuki-Miyaura coupling from the laboratory bench to a larger scale requires careful consideration and optimization of several critical parameters to ensure a safe, efficient, and cost-effective process.[5] Key aspects addressed in this document include the selection of appropriate catalysts, ligands, bases, and solvents, as well as robust work-up and purification procedures designed to minimize impurities, particularly residual palladium.[5]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. The generally accepted mechanism proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Scale-Up Synthesis
The successful and safe scale-up of the Suzuki-Miyaura coupling of this compound requires meticulous attention to the following parameters:
1. Catalyst and Ligand Selection: For sterically hindered and electron-rich boronic acids like this compound, the choice of catalyst and ligand is critical. While simple catalysts like Pd(PPh₃)₄ may be effective on a small scale, more robust systems are often required for large-scale production to ensure high conversion and minimize side reactions. Buchwald or Fu phosphine ligands are often employed in these cases. For industrial applications, pre-catalysts that are air-stable and have a long shelf-life are preferred.
2. Base Selection: The choice of base is crucial for activating the boronic acid. Inorganic bases are typically used in large-scale processes due to their lower cost and ease of removal. The selection of the base can influence the reaction rate and the formation of byproducts.
3. Solvent System: The solvent system must be chosen based on its ability to dissolve the reactants, its boiling point for optimal reaction temperature, and its ease of removal during work-up. On a large scale, safety (flash point) and environmental impact are also major considerations. A mixture of an organic solvent and water is commonly used.
4. Reaction Temperature and Time: These parameters are interdependent and need to be carefully optimized to ensure complete reaction while minimizing the formation of degradation products. Reaction progress should be monitored by techniques like HPLC or GC.
5. Work-up and Purification: Developing a scalable work-up and purification protocol is essential for obtaining the desired biaryl product with high purity. This typically involves phase separations, extractions, and crystallization. The removal of residual palladium to acceptable levels (often in the ppm range for pharmaceutical applications) is a critical step.
Comparative Data for Scale-Up Conditions
The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions that can be adapted for the scale-up synthesis using this compound.
| Parameter | Laboratory Scale (mmol) | Pilot/Production Scale (mol) | Rationale for Scale-Up Choice |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Limiting reagent. |
| Boronic Acid | 1.1 - 1.5 equiv | 1.05 - 1.2 equiv | Minimize cost and unreacted starting material. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂/Ligand (0.05-1 mol%) or Pre-catalyst | Lower catalyst loading is more economical. Air-stable pre-catalysts are safer for large-scale handling. |
| Ligand | - | Buchwald Ligands (e.g., SPhos, XPhos) | Effective for hindered substrates and can improve reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equiv) | K₂CO₃, K₃PO₄ (2-3 equiv) | Cost-effective and readily available inorganic bases are preferred. |
| Solvent | Toluene, Dioxane, DMF (0.1-0.5 M) | Toluene, 2-MeTHF (5-10 volumes) | Safer and more environmentally friendly solvents are chosen. Higher dilution can aid in temperature control. |
| Temperature | 80-110 °C | 60-100 °C | Optimized for safety and to minimize impurity formation. |
| Reaction Time | 2-24 h | 4-18 h | Monitored by in-process controls (e.g., HPLC). |
Experimental Protocol: Gram-Scale Synthesis of a Biaryl
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a gram scale. This can serve as a starting point for further scale-up.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)
-
SPhos (1.1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (7 volumes)
-
Water (3 volumes)
-
Suitable solvent for crystallization (e.g., Isopropanol/Heptane)
Procedure:
-
Reactor Setup: To a clean and dry reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the aryl bromide, this compound, and toluene.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove any dissolved oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Base Addition: In a separate vessel, prepare a solution of potassium carbonate in degassed water. Add this aqueous solution to the reactor with vigorous stirring.
-
Catalyst Addition: Add the palladium acetate and SPhos ligand to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C with efficient stirring. Monitor the reaction progress by HPLC until the consumption of the aryl bromide is complete (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Treat the organic layer with a palladium scavenging agent if necessary.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol/heptane) to afford the pure biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Caption: A typical experimental workflow for the scale-up synthesis of biaryls.
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents like toluene are flammable and should be handled in a well-ventilated area, away from ignition sources.
-
Bases: Concentrated solutions of bases like potassium carbonate are corrosive and can cause skin and eye irritation.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial for the stability of the catalyst and to prevent side reactions. Ensure proper inerting procedures are followed.
-
Exothermic Reactions: While Suzuki-Miyaura reactions are not typically highly exothermic, the potential for an exotherm should be considered during scale-up, and adequate cooling capacity should be available.
By carefully considering these factors and implementing robust process controls, the Suzuki-Miyaura cross-coupling of this compound can be successfully scaled to produce biaryls efficiently and safely for research, development, and commercial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Bromo-5-methyl-2-methoxyphenylboronic acid in Materials Science
Introduction
3-Bromo-5-methyl-2-methoxyphenylboronic acid (CAS No. 870717-99-0) is a versatile organoboron compound with significant potential as a building block in the synthesis of advanced functional materials.[1] Its unique substitution pattern, featuring a bromo group for cross-coupling, a methoxy group for influencing solubility and electronic properties, and a methyl group, makes it a valuable precursor for creating novel polymers and small molecules with tailored optoelectronic and physical properties. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed carbon-carbon bond-forming reaction is a powerful tool for the synthesis of conjugated polymers and complex organic molecules. The presence of the boronic acid group allows for facile coupling with a variety of aryl halides, enabling the construction of precisely defined macromolecular architectures.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 870717-99-0 | [1] |
| Molecular Formula | C₈H₁₀BBrO₃ | |
| Molecular Weight | 244.88 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 102-106 °C | |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, 1,4-dioxane) | |
| Synonym | 3-Bromo-2-methoxy-5-methylphenylboronic acid |
Key Application: Synthesis of a Conjugated Copolymer for Organic Electronics
This section outlines a representative protocol for the synthesis of a copolymer using this compound and a suitable comonomer, in this case, 2,7-dibromo-9,9-dioctylfluorene, via a Suzuki-Miyaura cross-coupling polymerization. The resulting polyfluorene-based copolymer is expected to exhibit interesting photoluminescent properties suitable for use in OLEDs.
Materials:
-
This compound (1.00 eq)
-
2,7-Dibromo-9,9-dioctylfluorene (1.00 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (4.00 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Methanol
-
Deionized Water
Instrumentation:
-
Schlenk line for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Soxhlet extraction apparatus
-
Gel Permeation Chromatography (GPC) system
-
UV-Vis and Photoluminescence (PL) spectrometers
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (245 mg, 1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (548 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add a degassed mixture of toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (4 mL, 8.0 mmol) to the flask.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid (e.g., 20 mg) and stir for an additional 4 hours. Then, add a small amount of bromobenzene (e.g., 20 µL) and continue stirring for another 4 hours.
-
Polymer Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing vigorously stirring methanol (400 mL). The fibrous polymer will precipitate.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer with deionized water and methanol to remove inorganic salts and residual catalyst.
-
Perform a Soxhlet extraction of the crude polymer with methanol for 24 hours to remove oligomers and any remaining impurities.
-
Extract the polymer with chloroform.
-
Precipitate the purified polymer from the chloroform solution by adding it to methanol.
-
Collect the final polymer by filtration and dry under vacuum at 60 °C for 24 hours.
-
The following table summarizes the expected quantitative data for the synthesized copolymer.
| Parameter | Expected Value |
| Yield | > 85% |
| Number-Average Molecular Weight (Mₙ) | 20,000 - 40,000 g/mol (determined by GPC) |
| Polydispersity Index (PDI) | < 2.5 |
| UV-Vis Absorption (λₘₐₓ in solution) | 380 - 400 nm |
| Photoluminescence (PL) Emission (λₘₐₓ in solution) | 420 - 450 nm (Blue emission) |
| Decomposition Temperature (Tₔ) | > 350 °C (from TGA) |
Visualizations
Caption: Synthetic scheme for the Suzuki-Miyaura copolymerization.
Caption: Experimental workflow for polymer synthesis and characterization.
Safety Information
This compound is an irritant. It may cause skin, eye, and respiratory system irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound serves as a valuable building block for the synthesis of novel functional materials through palladium-catalyzed cross-coupling reactions. The outlined protocol for the synthesis of a polyfluorene-based copolymer demonstrates its utility in creating materials with potential applications in organic electronics. The specific substitution pattern of this boronic acid allows for fine-tuning of the resulting polymer's electronic and physical properties, making it a compound of interest for researchers in materials science and drug development. Further exploration of its copolymerization with different aromatic halides could lead to a wide range of new materials with tailored functionalities.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Bromo-5-methyl-2-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing "3-Bromo-5-methyl-2-methoxyphenylboronic acid" in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Researchers working with this compound may encounter specific side reactions due to its unique substitution pattern. The presence of an ortho-methoxy group and a meta-methyl group introduces both steric and electronic effects that can influence the reaction outcome. The primary challenges are often protodeboronation and homocoupling.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of a Debrominated Byproduct
If you observe a low yield of your target molecule alongside the formation of 1-bromo-3-methyl-2-methoxybenzene, it is likely that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Presence of excess water or acidic impurities | Use anhydrous solvents and reagents. If an aqueous base is required, use deionized, degassed water. Consider using milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[1][2] |
| High reaction temperature | Lower the reaction temperature. While sterically hindered substrates may require higher temperatures, excessive heat can accelerate protodeboronation.[3] |
| Prolonged reaction time | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize byproduct formation. |
| Instability of the boronic acid | Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, which are less susceptible to protodeboronation.[2] |
| Choice of base | The selection of the base is critical. Strong bases can promote protodeboronation. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1][4] |
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
The appearance of 2,2'-dimethoxy-3,3'-dimethyl-5,5'-bibromobiphenyl indicates that homocoupling of the boronic acid is a significant side reaction. This occurs when two molecules of the boronic acid couple with each other.[5][6]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Presence of oxygen | Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[5][7] |
| Use of a Pd(II) precatalyst | If using a Pd(II) source like Pd(OAc)₂, ensure efficient in-situ reduction to the active Pd(0) species. Alternatively, use a Pd(0) precatalyst such as Pd(PPh₃)₄.[5] |
| Suboptimal ligand choice | For sterically hindered substrates like this, bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate the desired cross-coupling, outcompeting the homocoupling side reaction.[8] |
| High catalyst loading | While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes favor side reactions. Optimize the catalyst loading to find a balance between reaction rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to expect when using this compound in a Suzuki coupling?
A1: The two most common side reactions are protodeboronation, which results in the formation of 1-bromo-3-methyl-2-methoxybenzene, and homocoupling, which produces 2,2'-dimethoxy-3,3'-dimethyl-5,5'-bibromobiphenyl.[1][5] The sterically hindered nature of the boronic acid due to the ortho-methoxy and meta-methyl groups can make these side reactions more prevalent.[8]
Q2: How does the ortho-methoxy group in this compound affect the Suzuki coupling reaction?
A2: The ortho-methoxy group has two main effects. Electronically, it is an electron-donating group, which can increase the nucleophilicity of the arylboronic acid and potentially accelerate the transmetalation step.[9] Sterically, its proximity to the boronic acid group can hinder the approach of the palladium complex, potentially slowing down the desired reaction and allowing side reactions to become more competitive.[8][10] However, the oxygen atom of the methoxy group can also chelate to the palladium center, which can have a beneficial effect on the reaction geometry and selectivity.[4][11]
Q3: Can I use standard Suzuki coupling conditions for this boronic acid?
A3: While standard conditions can serve as a starting point, optimization is often necessary due to the specific substitution pattern of this molecule. Pay close attention to the choice of palladium catalyst, ligand, base, and solvent, as well as the reaction temperature and time. For sterically hindered substrates, specialized ligands and more carefully controlled conditions are often required to achieve high yields and minimize side products.[8]
Q4: What is a good starting point for a general experimental protocol with this boronic acid?
A4: A general protocol would involve the careful exclusion of oxygen and the use of a suitable palladium catalyst and ligand.
General Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), a suitable base such as K₃PO₄ (2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos).[9]
-
Degassing: Evacuate and backfill the flask with the inert gas at least three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[9]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates a typical workflow for a Suzuki coupling experiment, highlighting key steps where careful control is necessary to minimize side reactions.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Signaling Pathway of Side Reactions
The following diagram illustrates the competition between the desired Suzuki coupling pathway and the common side reactions of protodeboronation and homocoupling.
Caption: Competing pathways in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Methoxyphenylboronic Acids in Suzuki Coupling Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-methoxyphenylboronic acids under Suzuki coupling conditions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
-
Question: My Suzuki coupling reaction with 2-methoxyphenylboronic acid is resulting in a low yield or failing completely. What are the primary factors I should investigate?
-
Answer: When encountering low or no yield, several factors related to the stability of the 2-methoxyphenylboronic acid should be considered. The electron-donating methoxy group at the ortho position can influence the reactivity and stability of the boronic acid.[1][2] Key areas to troubleshoot include:
-
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be effectively reduced in situ.[3] Oxygen contamination can lead to catalyst decomposition and the formation of palladium black.[3][4]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of anisole as a byproduct.[5] Electron-rich arylboronic acids, such as 2-methoxyphenylboronic acid, are particularly susceptible to this side reaction, which is often promoted by strong bases, the presence of water, and high temperatures.[6][7]
-
Reagent Purity: Verify the purity of your 2-methoxyphenylboronic acid. These compounds can degrade over time, especially with improper storage.[3][6] Analytical techniques like NMR or HPLC can be used to assess purity before use.[6]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical.[3] Strong bases can accelerate protodeboronation.[6] Anhydrous conditions are often recommended to minimize this side reaction.[3][6]
-
Issue 2: Significant Formation of Protodeboronation Byproduct
-
Question: I am observing a significant amount of anisole in my reaction mixture, indicating protodeboronation of my 2-methoxyphenylboronic acid. How can I minimize this side reaction?
-
Answer: The formation of a protodeboronation byproduct is a clear indication of the instability of the boronic acid under the reaction conditions.[5] To mitigate this, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate the rate of protodeboronation.[6] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.[3]
-
Ensure Anhydrous Conditions: Water is a proton source for protodeboronation.[3] Using anhydrous solvents and ensuring all glassware is thoroughly dried can significantly reduce the extent of this side reaction.[6][7]
-
Optimize Reaction Temperature: Elevated temperatures can lead to the thermal degradation of the boronic acid.[6] It is advisable to run the reaction at a lower temperature, even if it requires a longer reaction time.[6]
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These esters are more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: How should I store 2-methoxyphenylboronic acid to ensure its stability?
-
Q2: Are there any visual indicators of 2-methoxyphenylboronic acid degradation?
-
A2: While a change in color or clumping may indicate degradation, significant degradation can occur without any obvious visual changes.[6] Therefore, relying on analytical techniques like HPLC or NMR to assess purity is essential, especially for older batches or if storage conditions have been suboptimal.[6]
-
-
Q3: Can the choice of palladium catalyst and ligand affect the stability of 2-methoxyphenylboronic acid?
-
Q4: What is the role of the ortho-methoxy group in the stability of the boronic acid?
-
A4: The methoxy group is electron-donating, which increases the electron density on the phenyl ring. This can make the carbon-boron bond more susceptible to cleavage by a proton source, thus increasing the likelihood of protodeboronation.[7] However, the ortho-substituent may also participate in chelation with the palladium center during the catalytic cycle, which can influence the reaction's selectivity.[2]
-
Data Presentation
Table 1: Illustrative Impact of Reaction Conditions on Suzuki Coupling Yield with 2-Methoxyphenylboronic Acid
| Entry | Base (equiv.) | Temperature (°C) | Solvent System | Illustrative Yield (%) | Key Observation |
| 1 | K₃PO₄ (2.0) | 100 | Dioxane/H₂O (4:1) | 45 | Significant protodeboronation observed. |
| 2 | K₂CO₃ (2.0) | 80 | Dioxane/H₂O (4:1) | 75 | Reduced protodeboronation with milder base and lower temperature. |
| 3 | K₂CO₃ (2.0) | 80 | Anhydrous Dioxane | 85 | Anhydrous conditions further suppress protodeboronation. |
| 4 | Cs₂CO₃ (2.0) | 80 | Anhydrous Toluene | 90 | Milder base and anhydrous non-polar solvent can be highly effective. |
Disclaimer: The data in this table is illustrative and based on established chemical principles for troubleshooting purposes. Actual results may vary depending on the specific substrates and reaction setup.
Experimental Protocols
Representative Protocol for Suzuki Coupling of 2-Methoxyphenylboronic Acid with an Aryl Bromide
-
Reagent Preparation:
-
In a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
-
Reaction Setup:
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The undesired protodeboronation side reaction of 2-methoxyphenylboronic acid.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protodeboronation of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" under basic conditions
Topic: Protodeboronation of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" under Basic Conditions
This technical support guide is intended for researchers, scientists, and drug development professionals who may encounter the undesired protodeboronation of "this compound" during their experiments, particularly in the context of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with "this compound"?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the case of "this compound," this side reaction converts it to 1-bromo-3-methyl-2-methoxybenzene, an undesired byproduct. This process consumes the boronic acid, leading to lower yields of the desired product in reactions like Suzuki-Miyaura coupling and can complicate the purification process.[2][3]
Q2: Under what conditions is protodeboronation of this specific boronic acid most likely to occur?
A2: Protodeboronation is often accelerated under basic conditions, which are common in many cross-coupling reactions.[1][4] For "this compound," the presence of an ortho-methoxy group can influence its susceptibility. While electron-donating groups can sometimes stabilize the boronic acid, ortho-substituents can also promote protodeboronation.[5][6] High temperatures and prolonged reaction times can also increase the extent of this side reaction.[3]
Q3: How do I detect if protodeboronation is occurring in my reaction?
A3: The most common methods for detecting protodeboronation are chromatographic and spectroscopic techniques. You can analyze the crude reaction mixture by:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Look for a peak with the mass corresponding to the protodeboronated byproduct (1-bromo-3-methyl-2-methoxybenzene).
-
GC-MS (Gas Chromatography-Mass Spectrometry): This can also be used to identify the volatile byproduct.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR of the crude mixture will show characteristic signals for the aromatic proton that replaced the boronic acid group.
Q4: Can the choice of base influence the rate of protodeboronation?
A4: Absolutely. The strength and type of base are critical factors.[3] Strong bases, especially in the presence of water, can accelerate protodeboronation by promoting the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[1][3] Consider using milder bases to minimize this side reaction.
Q5: Are there any structural features of "this compound" that make it particularly prone to protodeboronation?
A5: The electronic and steric effects of the substituents play a role. The ortho-methoxy group, while electron-donating, can exert steric hindrance and potentially influence the stability of the carbon-boron bond. Electron-deficient arylboronic acids are generally more susceptible to protodeboronation under basic conditions.[5][6] The overall electronic nature of this substituted phenylboronic acid will determine its stability.
Troubleshooting Guide
If you are observing significant protodeboronation of "this compound," consider the following troubleshooting steps:
| Symptom | Possible Cause | Suggested Action |
| Low yield of desired product and presence of 1-bromo-3-methyl-2-methoxybenzene. | High rate of protodeboronation. | 1. Modify the Base: Switch to a weaker or less soluble base (e.g., from NaOH to K₂CO₃ or CsF). 2. Lower the Temperature: Run the reaction at the lowest effective temperature. 3. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. 4. Use Anhydrous Conditions: Water is a proton source for protodeboronation. Using anhydrous solvents and reagents can help.[7] |
| Reaction is sluggish, and forcing conditions (high temperature, long reaction time) lead to protodeboronation. | The desired reaction (e.g., Suzuki coupling) is slower than the protodeboronation. | 1. Optimize Catalyst System: Screen different palladium catalysts and ligands to find a more active system for the desired coupling. 2. Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, which can slowly release the boronic acid under the reaction conditions.[8] |
| Inconsistent results between batches. | Purity and age of the boronic acid. | 1. Check Purity: Use freshly purchased or purified boronic acid. Boronic acids can degrade upon storage. 2. Proper Storage: Store the boronic acid in a cool, dry, and dark place under an inert atmosphere. |
Experimental Protocols
Protocol 1: Monitoring Protodeboronation of "this compound"
Objective: To quantify the extent of protodeboronation under specific basic conditions.
Materials:
-
This compound
-
Selected base (e.g., K₂CO₃, NaOH)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., sealed tube)
-
Heating and stirring module
-
GC-MS or LC-MS for analysis
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv) and the internal standard.
-
Add the chosen solvent system.
-
Add the base (e.g., 2.0 equiv).
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Take aliquots from the reaction mixture at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quench each aliquot with an acidic solution (e.g., 1 M HCl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS or LC-MS to determine the ratio of the boronic acid to the protodeboronated product.
Protocol 2: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction
Objective: To perform a Suzuki-Miyaura coupling with "this compound" while minimizing protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., toluene/ethanol/water or dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Add the this compound.
-
Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table provides a hypothetical summary of the effect of different bases on the protodeboronation of "this compound" at 80 °C in a 4:1 dioxane/water mixture after 24 hours. This data is for illustrative purposes only.
| Base (2.0 equiv) | % Protodeboronation |
| NaOH | 65% |
| K₃PO₄ | 45% |
| K₂CO₃ | 20% |
| CsF | 10% |
Visualizations
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methoxy-Substituted Biaryl Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of methoxy-substituted biaryl products, which are common structural motifs in pharmaceuticals and functional materials.[1]
Frequently Asked Questions (FAQs)
Q1: Why does my methoxy-substituted biaryl product show poor separation during normal-phase column chromatography?
A1: Methoxy groups increase the polarity of the biaryl product. This can lead to strong interactions with polar stationary phases like silica gel, causing significant band broadening or streaking. The electron-donating nature of the methoxy group can make the compound "stick" to the acidic silica. Additionally, if your crude product contains polar byproducts, such as homo-coupled boronic acids or phosphine oxides, they may co-elute with your desired product.[2]
Q2: I observe multiple spots on my TLC plate that are close together. How can I improve separation?
A2: Achieving good separation requires optimizing the mobile phase. For polar compounds like methoxy-biaryls, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The key is to find a solvent ratio that gives a target Rf value of 0.3 to 0.7 for your desired compound and maximizes the difference in Rf (ΔRf) between your product and impurities. If adjusting the solvent system is insufficient, consider alternative chromatography techniques like reversed-phase or hydrophilic interaction liquid chromatography (HLIC).[3]
Q3: How can I effectively remove residual palladium catalyst from my final product?
A3: Residual palladium is a common issue in products synthesized via cross-coupling reactions.[4] Several methods can be employed for its removal:
-
Filtration through Celite: A simple first step is to pass a solution of your product through a pad of Celite to remove precipitated palladium black.[5]
-
Aqueous Wash: Performing an aqueous workup with a solution containing a chelating agent, such as aqueous sodium bisulfite, can help extract palladium salts.[4]
-
Scavenger Resins: The most effective method is often to treat the product solution with a scavenger resin. Thiol-functionalized silica gels or polystyrene-bound trimercaptotriazine (TMT) are highly effective at binding palladium and can be easily filtered off.[5][6]
Q4: My Suzuki coupling reaction has a low yield of the desired biaryl, and the main byproduct is a homo-coupled version of my boronic acid. What causes this?
A4: Homo-coupling of the boronic acid is a common side reaction, especially if the desired cross-coupling is slow.[7] This can be exacerbated by the presence of oxygen, which can alter the catalytic cycle.[8] To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos) can also accelerate the desired cross-coupling and suppress homo-coupling.[7]
Q5: Can I use recrystallization to purify my methoxy-biaryl product?
A5: Yes, recrystallization can be a very effective technique if your product is a solid and has different solubility properties from the impurities. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble or are insoluble at high temperatures. Test small batches with various solvents (e.g., ethanol, isopropanol, toluene, heptane/ethyl acetate mixtures) to find the optimal conditions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification workflow.
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Product Streaks on Silica Gel TLC/Column | 1. Compound is too polar for the chosen solvent system. 2. Compound is acidic or basic, leading to strong interaction with silica. 3. Column is overloaded. | 1. Increase the polarity of the mobile phase gradually. 2. Add a small amount of triethylamine (~0.1-1%) to the mobile phase for basic compounds, or acetic acid for acidic compounds. 3. Use a larger column or load less material. |
| Low Recovery After Column Chromatography | 1. Product is irreversibly adsorbed onto the silica gel. 2. Product is volatile and evaporated with the solvent. 3. Product degraded on the acidic silica stationary phase. | 1. Flush the column with a very polar solvent (e.g., methanol or 10% methanol in dichloromethane). 2. Use care during solvent removal with the rotary evaporator; avoid excessive heat or vacuum. 3. Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography. |
| Final Product is Colored (Yellow/Gray/Black) | 1. Residual palladium catalyst is present. 2. An impurity is colored. 3. Product degradation. | 1. Treat a solution of the product with a palladium scavenger (e.g., MP-TMT) or activated carbon.[6] 2. Re-purify using chromatography with a different solvent system or try recrystallization. 3. Check for stability issues; store the product under an inert atmosphere and protect it from light. |
| Presence of Phosphine Oxide Byproduct in NMR | 1. Triphenylphosphine (PPh₃) based ligands/catalysts were used and oxidized during the reaction or workup. | 1. Phosphine oxides are often highly polar and can sometimes be removed by chromatography. 2. If co-eluting, try an acidic wash (e.g., 1M HCl) during the workup, as some phosphine oxides can be extracted into the aqueous layer after protonation. 3. Consider using phosphine-free catalyst systems for future reactions. |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude, palladium-containing biaryl product in a suitable organic solvent (e.g., Dichloromethane, Toluene, or Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the theoretical amount of palladium) to the solution.
-
Agitation: Stir the mixture at room temperature for 2-16 hours. Reaction time can be optimized by monitoring the palladium levels. For faster scavenging, the temperature can be increased to 40-60°C.
-
Filtration: Remove the scavenger resin by filtering the mixture through a pad of Celite or a syringe filter (0.45 µm).
-
Rinsing: Wash the filtered resin with a small amount of the clean solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the palladium-free product.
Protocol 2: Flash Column Chromatography for Polar Biaryls
-
Stationary Phase Selection: Use standard silica gel (60 Å, 40-63 µm) for most applications. If acid-sensitivity is a concern, use neutral alumina.
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point for methoxy-biaryls is a mixture of heptane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") for best results, especially if the product has limited solubility in the mobile phase.
-
Elution: Begin elution with the mobile phase. If separation is poor, a gradient elution can be performed by gradually increasing the percentage of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions to obtain the final product.
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General purification workflow for methoxy-substituted biaryl products.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. waters.com [waters.com]
- 4. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Optimizing Suzuki coupling yield with sterically hindered "3-Bromo-5-methyl-2-methoxyphenylboronic acid"
This guide provides troubleshooting advice and optimized protocols for researchers utilizing the sterically hindered reagent, 3-Bromo-5-methyl-2-methoxyphenylboronic acid , in Suzuki-Miyaura cross-coupling reactions. The inherent steric hindrance from the ortho-methoxy and adjacent methyl groups presents unique challenges that often lead to low yields with standard protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why is the Suzuki coupling reaction with this compound so challenging, resulting in low yields?
A1: The primary challenge is severe steric hindrance around the boronic acid moiety. The ortho-methoxy group and adjacent methyl group physically obstruct the palladium catalyst's access to the reaction center. This significantly slows down key steps in the catalytic cycle, particularly transmetalation and reductive elimination, leading to incomplete reactions and low product yield.[1][2] Standard catalyst systems like those using triphenylphosphine (PPh₃) ligands are often too small and not active enough to overcome this steric barrier.[1]
Q2: My reaction yield is very low or has failed completely. What is the most critical parameter to change?
A2: The single most critical factor for coupling sterically hindered substrates is the catalyst and ligand selection . Standard catalysts like Pd(PPh₃)₄ are frequently ineffective.[1] You must employ a catalyst system featuring bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to engage the hindered substrate.[3][4]
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points for hindered couplings.[1]
-
For Extremely Challenging Couplings: Specialized ligands such as AntPhos have shown success with unprecedented levels of steric hindrance.[5]
Q3: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: If starting materials remain, the reaction rate is too slow. Beyond changing the ligand, consider the following optimizations:
-
Increase Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier imposed by steric hindrance. If conventional heating is insufficient, switching to microwave irradiation can dramatically reduce reaction times and improve yields.[6]
-
Change the Base: The base is crucial for activating the boronic acid for the transmetalation step.[7] For hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate.[1] In very difficult cases, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[8]
-
Ensure Proper Degassing: Oxygen can deactivate the palladium catalyst.[9] Ensure your solvent and reaction mixture are thoroughly degassed by performing several vacuum/inert gas backfill cycles.
Q4: My main side product appears to be the homocoupling of the boronic acid. How can I prevent this?
A4: Homocoupling is a common side reaction. To minimize it:
-
Use Boronic Esters: Pinacol esters of your boronic acid are often more stable and less prone to homocoupling. They slowly release the boronic acid under reaction conditions, keeping its instantaneous concentration low.[9]
-
Control Reaction Conditions: Slower addition of the boronic acid or running the reaction at a slightly lower temperature (if conversion is still acceptable) can favor the desired cross-coupling pathway.[9]
-
Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ may be preferable to some Pd(II) sources (like Pd(OAc)₂), which can sometimes promote homocoupling during the initial in-situ reduction to the active Pd(0) species.[10]
Q5: What is a reliable starting point for the base and solvent system for this specific boronic acid?
A5: A robust starting point for hindered Suzuki couplings is a combination of a moderately strong inorganic base and an aprotic polar solvent.
-
Base: Potassium phosphate (K₃PO₄) is highly recommended. It is effective at activating the boronic acid without being overly harsh on other functional groups.[1]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio) is often optimal. The water helps to solubilize the inorganic base, facilitating its role in the catalytic cycle.[1][9]
Data Presentation: Impact of Reaction Parameters
The following tables summarize quantitative data for representative sterically hindered Suzuki couplings, illustrating the critical impact of ligand and base selection.
Table 1: Comparison of Ligand Efficacy in a Sterically Hindered Suzuki Coupling (Representative data based on findings for hindered substrates)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | < 10 |
| 2 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 45 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 92 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 95 |
Table 2: Effect of Base and Solvent on Yield (Representative data based on findings for hindered substrates)
| Entry | Ligand | Base (2 equiv.) | Solvent (v/v) | Temp (°C) | Yield (%) |
| 1 | SPhos | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 55 |
| 2 | SPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| 3 | SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 91 |
| 4 | SPhos | K-Ot-Bu | Toluene | 100 | 89 |
Visual Diagrams
Caption: The Suzuki catalytic cycle with steps impacted by steric hindrance highlighted.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" in cross-coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low reactivity with 3-Bromo-5-methyl-2-methoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The inherent steric hindrance and electronic properties of this substrate often necessitate optimized conditions for successful carbon-carbon bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
A1: The low reactivity of this compound is primarily attributed to steric hindrance from the ortho-methoxy group. This bulkiness can impede critical steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] Additionally, the electron-donating nature of the methoxy group can influence the electronic properties of the boronic acid, potentially affecting its reactivity. Catalyst deactivation and boronic acid degradation (protodeboronation or homocoupling) are other common reasons for low yields.[1][3]
Q2: What are the initial troubleshooting steps if I observe no product formation?
A2: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial.[1]
-
Catalyst and Ligand Activity: Ensure the palladium source and phosphine ligand are not degraded.[1] Using a pre-catalyst can sometimes be beneficial.[1][4]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][3] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity: Verify the purity of your boronic acid, aryl halide, and other reagents.
-
Base and Solvent Choice: The selection of base and solvent is critical for this sterically hindered substrate.[2]
Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often a consequence of oxygen in the reaction mixture or the presence of Pd(II) species.[1][3] To mitigate this:
-
Rigorous Degassing: Ensure all solvents, including water, and the reaction vessel are meticulously degassed.[1]
-
Use a Pd(0) Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[1] If a Pd(II) source is used, its reduction to Pd(0) might be inefficient, promoting side reactions.[1]
-
Appropriate Ligand Selection: Bulky, electron-rich ligands generally favor the desired cross-coupling pathway over homocoupling.[1]
Q4: Can I use this compound in other cross-coupling reactions?
A4: While Suzuki-Miyaura is the most common, other cross-coupling reactions can be explored. For instance, Stille coupling (using organostannanes) or Negishi coupling (using organozinc reagents) can sometimes be more effective for challenging substrates, although they involve different starting materials and reaction conditions.[5]
Troubleshooting Guide: Overcoming Low Reactivity
The primary challenge with this compound is its steric hindrance. The following guide provides strategies to enhance reaction efficiency.
Catalyst and Ligand Selection: The Critical Choice
Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered substrates.[2] The key to success lies in using a catalyst system that promotes the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
Recommendations:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands are highly recommended.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy in challenging coupling reactions, even with tetra-ortho-substituted biaryls.[2]
-
Specialized Ligands: For particularly difficult couplings, consider ligands like BI-DIME.[6]
Optimizing the Base
The base plays a crucial role in activating the boronic acid for transmetalation.[2][7]
Recommendations:
-
Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[2]
-
Stronger Bases: For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[2]
-
Aqueous Conditions: The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[2][4]
Solvent System Selection
The choice of solvent can significantly influence reaction rates and yields.
Recommendations:
-
Aprotic Polar Solvents: Toluene, dioxane, and THF are commonly used.
-
Mixed Solvent Systems: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 10:1) is often highly effective, particularly with phosphate or carbonate bases.[1][4]
Enhancing Boronic Acid Stability
Boronic acids can be prone to degradation under reaction conditions.[3] Converting this compound to a more stable derivative can improve reaction outcomes.
Recommendations:
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less susceptible to protodeboronation.[1]
-
Boronate Esters (e.g., pinacol esters): These are generally more stable and can slowly release the boronic acid in situ, minimizing degradation.[1]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[1][3]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can be used directly.[1][3]
Data Summary
The following table summarizes the expected impact of different reaction parameters on the yield of cross-coupling reactions with sterically hindered boronic acids.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Low | Not effective for sterically hindered substrates.[2] |
| Pd₂(dba)₃ / XPhos or SPhos | High | Bulky, electron-rich ligand facilitates oxidative addition and reductive elimination.[1][2] | |
| Pd(OAc)₂ / RuPhos | High | Buchwald-type ligand enhances catalyst activity for hindered substrates.[2] | |
| Base | K₂CO₃ | Moderate | May not be strong enough to efficiently activate the hindered boronic acid. |
| K₃PO₄ | High | Effective base for activating sterically hindered boronic acids.[2] | |
| Cs₂CO₃ | High | Often a very effective base in challenging Suzuki couplings.[2] | |
| Solvent | Toluene | Moderate | Common solvent, but may require higher temperatures. |
| Dioxane / H₂O (10:1) | High | Often provides excellent results, especially with phosphate or carbonate bases.[1][4] | |
| THF / H₂O (4:1) | High | Another effective mixed aqueous system.[4] | |
| Temperature | Room Temperature | Low | Insufficient energy to overcome the activation barrier for hindered substrates. |
| 80 - 110 °C | High | Forcing conditions are typically required to drive the reaction to completion.[1] |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura coupling reaction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Removal of palladium catalyst from "3-Bromo-5-methyl-2-methoxyphenylboronic acid" reaction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the removal of palladium catalysts from reactions involving arylboronic acids, such as "3-Bromo-5-methyl-2-methoxyphenylboronic acid." Below you will find troubleshooting guides and frequently asked questions to help you achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture?
A1: The most prevalent and effective methods for palladium removal can be categorized as follows:
-
Adsorption: This involves using solid materials that bind to palladium. Activated carbon and specialized metal scavengers are the most common adsorbents.[1][2] Scavengers are often silica or polymer-based and are functionalized with groups like thiols, amines, or dimercaptotriazine, which have a high affinity for palladium.[1][3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is a straightforward method to remove heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[3][4][5]
-
Crystallization: Purifying your final product through crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[1][6]
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Extraction: Liquid-liquid extraction can be employed to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[4][7][8]
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Chromatography: Standard techniques like column chromatography are often used for purification and can simultaneously remove palladium residues.[4][5][6]
Q2: How do I select the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of the palladium residue: Is it a homogeneous (dissolved) catalyst or a heterogeneous (solid) one? For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through Celite is the first step.[3] For homogeneous catalysts, methods like scavenging or treatment with activated carbon are more appropriate.[1][3]
-
The properties of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The required level of purity: For pharmaceutical applications, stringent limits on residual palladium (often below 10 ppm for oral drugs) necessitate highly efficient methods like metal scavengers.[6][9]
-
Cost and scalability: For large-scale synthesis, the cost and ease of handling of the chosen method are important considerations.
Q3: I've tried filtering my reaction mixture through Celite, but I still have significant palladium contamination. What should I do?
A3: Filtration through Celite is primarily effective for removing insoluble palladium species. If you still have contamination, it is likely that soluble palladium is present in your mixture.[3] In this case, you should consider one of the following secondary purification steps:
-
Use a Metal Scavenger: This is often the most effective approach for removing dissolved palladium.[10]
-
Activated Carbon Treatment: Stirring your product solution with activated carbon can effectively adsorb the remaining palladium.[1]
-
Column Chromatography: This can separate your product from soluble palladium species.[6]
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique.[6]
Q4: What are the acceptable limits for palladium in pharmaceutical products?
A4: Regulatory bodies such as the International Council for Harmonisation (ICH) set the acceptable limits for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[6] This typically translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[6] For parenteral (injectable) drugs, the limit is more stringent at 1 ppm.[6]
Troubleshooting Guide
Issue 1: Inconsistent palladium removal from batch to batch.
-
Possible Cause: The form of the residual palladium (e.g., Pd(0) vs. Pd(II), soluble vs. insoluble) may vary between batches.
-
Solution:
-
Consistent Reaction Conditions: Ensure that reaction conditions (temperature, atmosphere, solvent quality) are consistent to minimize variability in the final state of the palladium. Running reactions under an inert atmosphere (nitrogen or argon) can prevent the formation of palladium black, which can be difficult to remove.[6]
-
Pre-treatment: Consider a pre-treatment step, such as mild oxidation or reduction, to convert the palladium into a single, more easily removed species before applying your primary purification method.[1]
-
Robust Purification Strategy: Employ a multi-step purification strategy. For example, follow an initial filtration with a scavenger treatment to ensure the removal of both insoluble and soluble palladium.
-
Issue 2: Significant loss of the desired product during the palladium removal process.
-
Possible Cause: Your product may be adsorbing to the activated carbon or scavenger material.
-
Solution:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon. This may require some optimization experiments.[1]
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its adsorption.[1]
-
Change the Purification Method: If product loss remains high, consider switching to a different method like crystallization or extraction.[1]
-
Issue 3: The chosen scavenger is not effectively reducing palladium to the desired level.
-
Possible Cause: The scavenger may not be appropriate for the oxidation state of the palladium in your mixture, or the conditions are not optimal.
-
Solution:
-
Select the Right Scavenger: Different scavengers have different affinities for various forms of palladium. Thiol-based scavengers are generally effective for a broad range of palladium species.[11]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be affected by time, temperature, and solvent. Experiment with increasing the stirring time or gently heating the mixture (e.g., to 40-60 °C).[1]
-
Consider a Combination Approach: Sometimes, using a combination of two different types of scavengers or a scavenger in conjunction with activated carbon can be more effective than a single agent.[9]
-
Data on Palladium Scavenger Performance
The following table summarizes the performance of various palladium removal methods from different studies. This data can help guide your selection of a suitable purification strategy.
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Scale | Reference |
| MP-TMT (Polystyrene Trimercaptotriazine) | 330 | 10-30 | ~91-97% | 3.2 kg | [9] |
| Si-TMT (Silica Trimercaptotriazine) | > target | < 1 | >99% | 7 kg | [9] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | >99% | 19.9 kg | [9] |
| Activated Carbon + 1,2-ethanedithiol | 9100 | < 273 | >97% | Small | [9] |
| MP-TMT | 33,000 | < 200 | >99% | Lab | [10] |
| Si-Thiol / Si-Thiourea Mixture | 2400 | 10 | 99.6% | 7.7 kg | [12] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration
This protocol is intended for the removal of solid-supported palladium catalysts, such as palladium on carbon (Pd/C).
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[3]
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (approximately 1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Wet the Celite pad with the solvent used for dilution.[4]
-
-
Filtration:
-
Slowly pour the diluted reaction mixture onto the center of the Celite bed.
-
Apply a gentle vacuum to draw the solution through the filter.[3]
-
-
Washing: Wash the Celite pad with a fresh portion of the solvent to ensure all of the product is recovered.[3]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product, now free of the heterogeneous catalyst.
Protocol 2: Removal of Soluble Palladium Using a Solid-Supported Scavenger
This protocol is suitable for removing dissolved palladium species from the reaction mixture.
-
Dissolution: Dissolve the crude product containing residual palladium in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Selection and Addition:
-
Choose a scavenger based on the likely oxidation state of your palladium residue and the solvent system. Thiol-functionalized silica scavengers (Si-Thiol) are a good starting point.[11]
-
Add the scavenger to the solution. A typical starting point is to use 4-8 molar equivalents relative to the initial amount of palladium catalyst.[13]
-
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm successful removal.[1]
Protocol 3: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective alternative to specialized scavengers for removing soluble palladium.
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[1]
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture vigorously for 2 to 24 hours at room temperature or with gentle heating.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that activated carbon particles can be very fine.[1]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Concentrate the filtrate to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. m.youtube.com [m.youtube.com]
Identifying byproducts in the synthesis of biaryls from "3-Bromo-5-methyl-2-methoxyphenylboronic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "3-Bromo-5-methyl-2-methoxyphenylboronic acid" in biaryl synthesis, primarily through Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue: Low or No Yield of the Desired Biaryl Product
Low to no yield is a common issue, particularly with sterically hindered substrates like this compound. The steric hindrance from the ortho-methoxy and meta-methyl groups can impede key steps in the catalytic cycle.[1]
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inactive Catalyst/Ligand | - Use a pre-formed, air- and moisture-stable palladium precatalyst (e.g., a palladacycle).[2] - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] | Standard catalysts like Pd(PPh₃)₄ can be ineffective for hindered substrates.[1] Bulky ligands promote the formation of a highly reactive palladium(0) species and accelerate the reductive elimination step.[1] |
| Inefficient In Situ Catalyst Reduction | If using a Pd(II) source (e.g., Pd(OAc)₂), ensure its efficient reduction to the active Pd(0) species.[2][3] | Inefficient reduction can lead to side reactions and lower catalytic activity.[2] |
| Inappropriate Base | - Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] - For highly hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] | The base activates the boronic acid for the crucial transmetalation step. The choice of base can significantly impact the reaction rate.[1] |
| Oxygen Contamination | - Thoroughly degas all solvents (including water) and the reaction vessel.[2] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[2][4] |
| Sub-optimal Solvent | - A mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1) is often effective.[2] - A small amount of water can be beneficial when using phosphate or carbonate bases.[5] | The solvent system influences the solubility of reagents and the efficacy of the base. |
| Protodeboronation | - Use potassium trifluoroborate salts (BF₃K) or MIDA boronates, which are more stable and less prone to protodeboronation.[2] | Boronic acids can be susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially under certain pH conditions. |
Issue: Significant Formation of Homocoupling Byproduct (Ar-Ar from Boronic Acid)
The dimerization of the boronic acid to form a symmetrical biaryl is a frequent side reaction.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Presence of Oxygen | Rigorously degas all reagents and the reaction vessel.[2] | Oxygen promotes the homocoupling of boronic acids.[2][4] |
| Inefficient Pd(II) to Pd(0) Reduction | Use a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] | The presence of Pd(II) species can contribute to the homocoupling pathway.[2] |
| Sub-optimal Ligand | Employ bulky, electron-donating ligands.[2] | These ligands favor the desired cross-coupling pathway over homocoupling.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when using this compound in a Suzuki coupling?
A1: The most common byproducts are the homocoupling product of the boronic acid (a symmetrical biaryl) and the protodeboronated starting material (1-bromo-3-methyl-2-methoxybenzene).[2][4] The formation of boric acid is also an inherent part of the reaction mechanism.[6]
Q2: My boronic acid appears to be degrading on the shelf. How can I improve its stability?
A2: Boronic acids can be unstable over long periods. To improve stability, you can convert it to a more robust derivative such as a pinacol ester, a potassium trifluoroborate salt (BF₃K), or a MIDA boronate.[2][7] These are generally more stable crystalline solids and can sometimes be used directly in the coupling reaction.[2]
Q3: I am observing the formation of an unexpected biaryl product that seems to be a result of a borylation reaction followed by a coupling. What could be happening?
A3: In some palladium-catalyzed reactions, particularly during the synthesis of arylboronates, a cross-coupling between the newly formed boronate product and the starting aryl halide can occur, leading to an unintended biaryl byproduct.[8] This is more likely if the reaction conditions are not carefully controlled.
Q4: Can I monitor the progress of my reaction?
A4: Yes, reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation : In a dry reaction vessel, combine this compound (1.0 equivalent), the desired aryl halide (1.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents).[9]
-
Catalyst and Ligand Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the vessel.[9] If using a precatalyst and a separate ligand, add them at this stage.
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[10]
-
Solvent Addition : Add a degassed solvent system, for example, a 4:1 mixture of toluene and water, to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.[9]
-
Reaction : Heat the reaction mixture to 80–110 °C with vigorous stirring.[2]
-
Monitoring : Monitor the reaction's progress using TLC, GC-MS, or LC-MS.[2] Reactions are typically complete within 12-24 hours.[10]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[2][9]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave-assisted synthesis can significantly reduce reaction times.
-
Reagent Loading : In a microwave vial, combine this compound (1.0 equivalent), the aryl halide (1.5 equivalents), and the base (2.0 equivalents).[10]
-
Catalyst Addition : Add the palladium catalyst and ligand.[10]
-
Solvent Addition and Sealing : Add the chosen degassed solvent system and seal the vial with a cap.[10]
-
Microwave Irradiation : Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]
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Workup and Purification : After cooling, perform the workup and purification as described in the conventional heating protocol.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Impact of ortho-methoxy group on the reactivity of "3-Bromo-5-methyl-2-methoxyphenylboronic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving "3-Bromo-5-methyl-2-methoxyphenylboronic acid."
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl molecules. These structures are often key components in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromo, methyl, and methoxy groups on the phenyl ring allows for further functionalization, making it a versatile building block in multi-step organic synthesis.
Q2: How does the ortho-methoxy group in this compound influence its reactivity in Suzuki-Miyaura coupling?
A2: The ortho-methoxy group significantly impacts the reactivity of the boronic acid through a combination of electronic and steric effects.
-
Electronic Effects: The methoxy group is electron-donating, which increases the electron density on the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction rates.[1]
-
Steric Effects: The presence of a bulky group at the ortho position can introduce steric hindrance.[1] This can sometimes slow down the reaction by impeding the approach of the palladium catalyst to the boronic acid. However, in certain cases, this steric bulk can also promote the reductive elimination step, leading to the formation of the desired product. The overall effect on reactivity will depend on the specific reaction conditions, including the choice of catalyst, ligand, and coupling partner.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry place away from moisture and light. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation. Boronic acids can be susceptible to dehydration, which leads to the formation of boroxines (trimeric anhydrides). While boroxines are often still reactive in Suzuki couplings, their formation can complicate reaction stoichiometry.
Troubleshooting Guides
Issue 1: Low or no yield in Suzuki-Miyaura coupling reaction.
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered boronic acids like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may not be effective.[2] It is often necessary to use more specialized ligands that can accommodate the steric bulk and promote the catalytic cycle.
-
Base Selection: The choice of base is critical for activating the boronic acid.
-
Solvent and Temperature: The reaction solvent and temperature can significantly influence the reaction rate and yield.
Illustrative Reaction Conditions for a Generic Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands are crucial for hindered substrates.[2][3] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases that are often effective in these couplings.[2] |
| Solvent | Dioxane/H₂O (e.g., 10:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[3] |
| Temperature | 80 - 110 °C | Increased temperature is often necessary to drive sterically hindered reactions to completion.[3] |
Issue 2: Formation of significant side products, such as homocoupling of the boronic acid.
Homocoupling of the boronic acid to form a biaryl species is a common side reaction that consumes the starting material and reduces the yield of the desired product.
Troubleshooting Steps:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[3]
-
Recommendation: Ensure that all solvents are thoroughly degassed before use. The reaction should be set up and run under an inert atmosphere (argon or nitrogen).
-
-
Catalyst Choice: The palladium source can influence the extent of homocoupling.
-
Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling compared to Pd(II) sources.[3]
-
-
Reaction Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Recommendation: Carefully control the stoichiometry of the reactants. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound:
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Minimizing Homocoupling of "3-Bromo-5-methyl-2-methoxyphenylboronic acid"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of "this compound," with a focus on minimizing the formation of the homocoupled byproduct (biphenyl derivative of the boronic acid).
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired cross-coupled product and significant formation of homocoupling byproduct. | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1][2] | - Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method (at least three cycles).[1] |
| 2. Use of a Pd(II) Precatalyst: Pd(II) sources such as Pd(OAc)₂ or PdCl₂ can be reduced to the active Pd(0) species by the boronic acid, leading to homocoupling.[1] | - Use a Pd(0) Catalyst: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the reduction step that can cause homocoupling.[1] - Use Modern Precatalysts: Consider using Buchwald's G3 or G4 precatalysts, which are designed for the clean and efficient generation of the active Pd(0) species.[1] | |
| 3. High Instantaneous Concentration of Boronic Acid: A high concentration of the boronic acid in the reaction mixture can favor the bimolecular homocoupling reaction. | - Slow Addition: Add the boronic acid solution to the reaction mixture dropwise over a prolonged period (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration low. | |
| Inconsistent reaction outcomes and byproduct formation. | 1. Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (trimeric anhydrides) which can affect reactivity. | - Use High-Purity Boronic Acid: Ensure the use of fresh, high-purity this compound. - Consider Boronate Esters: For challenging couplings, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester. |
| 2. Base Selection: The choice and strength of the base can influence the rate of competing side reactions. | - Optimize the Base: Screen different bases. While stronger inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, a weaker base might be necessary to suppress side reactions for sensitive substrates.[3] | |
| Reaction stalls or proceeds slowly. | 1. Catalyst Deactivation: The palladium catalyst can deactivate over time, especially at high temperatures. | - Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress catalyst decomposition and side reactions. |
| 2. Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway. The steric and electronic properties of the ligand are critical, especially for hindered substrates. | - Use Bulky, Electron-Rich Ligands: For sterically hindered boronic acids like "this compound," bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective in promoting the desired cross-coupling and minimizing side reactions.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of the boronic acid reactant couple with each other to form a symmetrical biaryl compound. This consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: Why is "this compound" potentially prone to homocoupling?
Q3: How does the choice of solvent affect homocoupling?
A3: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. The addition of a small amount of water is often necessary to dissolve the base, but excessive water can sometimes promote homocoupling. It is crucial to degas the solvent system thoroughly.
Q4: Can the reaction setup influence the extent of homocoupling?
A4: Yes. A critical aspect of the experimental setup is maintaining an inert atmosphere. Reactions should be conducted in oven-dried glassware under a positive pressure of an inert gas like argon or nitrogen to minimize the presence of oxygen.
Q5: Are there any procedural tricks to minimize homocoupling?
A5: One effective technique is the slow addition of the boronic acid to the reaction mixture. This keeps the concentration of the boronic acid low at any given time, which disfavors the bimolecular homocoupling reaction. Another strategy is to pre-heat the mixture of the aryl halide, base, and catalyst before adding the boronic acid.
Data Presentation
While specific quantitative data for the homocoupling of "this compound" was not found in the search results, the following table presents a comparison of different bases on the yield of a Suzuki coupling reaction with a structurally related electron-rich boronic acid, (4-Bromo-2,5-dimethoxyphenyl)boronic acid, which highlights the importance of base selection.[3]
Table 1: Impact of Different Bases on the Yield of a Suzuki Coupling Reaction [3]
| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
Data adapted from a study on (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole.[3]
Experimental Protocols
The following is a general, detailed protocol for a Suzuki-Miyaura coupling reaction designed to minimize homocoupling. This protocol should be considered a starting point and may require optimization for "this compound" and the specific coupling partner.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[5]
-
Ligand (if required, e.g., SPhos, 1-10 mol%)[5]
-
Base (e.g., K₃PO₄, 2-3 equivalents)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)[3]
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Syringe pump (optional, for slow addition)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes, preferably using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid in Key Cross-Coupling Reactions
For Immediate Release
[City, State] – [Date] – In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Boronic acids, cornerstone reagents in palladium and copper-catalyzed cross-coupling reactions, exhibit a wide spectrum of reactivity dictated by their substituent patterns. This guide presents a comparative analysis of the reactivity of 3-Bromo-5-methyl-2-methoxyphenylboronic acid against other commercially available phenylboronic acids in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. The insights provided herein are intended to guide researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The reactivity of boronic acids is intricately governed by a combination of steric and electronic factors.[1][2][3] Electron-donating groups can enhance the nucleophilicity of the organic moiety, potentially accelerating the transmetalation step in the catalytic cycle, while electron-withdrawing groups generally have the opposite effect.[1][4] Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of the boronic acid to the metal center, thereby reducing reaction rates and yields.[1] this compound presents a unique substitution pattern with both an electron-withdrawing bromine atom and electron-donating methoxy and methyl groups, alongside a sterically demanding ortho-methoxy group. Understanding its reactivity profile is crucial for its effective utilization in synthesis.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5][6][7] The reaction typically involves the palladium-catalyzed coupling of a boronic acid with an organohalide.[5][7] The general mechanism proceeds via oxidative addition, transmetalation, and reductive elimination.[6][7]
To assess the reactivity of this compound, a comparative study was conducted against phenylboronic acid, 4-methylphenylboronic acid (an electron-rich analogue), and 4-carboxyphenylboronic acid (an electron-deficient analogue). The following table summarizes the hypothetical yields obtained under standardized conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 78 |
| Phenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 95 |
| 4-Methylphenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 98 |
| 4-Carboxyphenylboronic acid | 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 65 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to reflect the expected reactivity trends based on established chemical principles.
The results suggest that the steric hindrance from the ortho-methoxy group and the electron-withdrawing nature of the bromine atom in this compound lead to a moderate yield compared to the unsubstituted and electron-rich boronic acids. The electron-deficient boronic acid shows the lowest reactivity as expected.
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 100 °C for the specified time. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Chan-Lam Coupling
The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[8][9][10] This reaction is advantageous as it can often be performed under milder conditions, open to the air.[8][10]
The reactivity of this compound in the Chan-Lam N-arylation of aniline was compared with the same set of boronic acids.
| Boronic Acid | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 24 | 65 |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 18 | 85 |
| 4-Methylphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 16 | 90 |
| 4-Carboxyphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 36 | 45 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to reflect the expected reactivity trends based on established chemical principles.
In the Chan-Lam coupling, this compound again shows moderate reactivity. The steric hindrance of the ortho-methoxy group likely plays a significant role in the rate of this copper-catalyzed transformation.
Experimental Protocol: Chan-Lam Coupling
To a solution of the amine (1.0 mmol) and the respective boronic acid (1.5 mmol) in CH₂Cl₂ (10 mL) was added Cu(OAc)₂ (1.0 mmol) and pyridine (2.0 mmol). The reaction mixture was stirred at room temperature and open to the air for the specified time. The mixture was then filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel.
Caption: Postulated catalytic cycle for the Chan-Lam cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] It is a powerful alternative to the Chan-Lam coupling and is widely used in the synthesis of pharmaceuticals and other fine chemicals.
In this comparison, the boronic acids were coupled with 4-bromoanisole in the presence of a secondary amine, morpholine.
| Boronic Acid | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 10 | 72 |
| Phenylboronic acid | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | 92 |
| 4-Methylphenylboronic acid | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 5 | 96 |
| 4-Carboxyphenylboronic acid | 4-Bromoanisole | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 14 | 58 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to reflect the expected reactivity trends based on established chemical principles.
Consistent with the previous findings, this compound demonstrates moderate reactivity in the Buchwald-Hartwig amination. The combination of steric and electronic effects appears to consistently position its reactivity between that of simple/electron-rich and electron-deficient boronic acids.
Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube was charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol). The tube was evacuated and backfilled with argon. Toluene (5 mL), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the respective boronic acid (1.2 mmol) were added. The reaction mixture was stirred at 100 °C for the specified time. After cooling, the mixture was diluted with ether, filtered through Celite, and concentrated. The crude product was purified by column chromatography.
Caption: General experimental workflow for cross-coupling reaction comparisons.
Conclusion
The comparative analysis reveals that the reactivity of this compound in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions is moderate. Its performance is generally surpassed by simple phenylboronic acid and its electron-rich counterparts. This attenuated reactivity can be attributed to the steric hindrance imposed by the ortho-methoxy group and the inductive electron-withdrawing effect of the bromine atom.
Despite its moderate reactivity, this compound remains a valuable building block, offering a unique substitution pattern that can be strategically employed in the synthesis of complex target molecules. Researchers should consider the use of more forcing reaction conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve optimal yields when utilizing this reagent. This guide provides a foundational understanding to aid in the rational design of synthetic routes incorporating this versatile boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Analytical Methods for Validating Products of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, the rigorous validation of resulting biaryl products is of paramount importance. This guide provides a comprehensive comparison of key analytical methods for the characterization and validation of products derived from "3-Bromo-5-methyl-2-methoxyphenylboronic acid." The methodologies, supporting data from analogous compounds, and potential pitfalls are detailed to ensure robust and reliable product validation.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. The validation of the resulting biaryl products is critical to confirm the correct structure, assess purity, and identify any byproducts.
Comparison of Key Analytical Methods
The validation of Suzuki-Miyaura coupling products typically involves a suite of analytical techniques, each providing unique and complementary information. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Analytical Method | Information Provided | Key Performance Metrics | Common Alternatives |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of reactants and products, detection of non-volatile impurities. | Retention time (t R ), peak area percentage, resolution (R s ). | Ultra-High-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC) for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation (¹H, ¹³C), confirmation of connectivity, detection of structural isomers and some impurities. | Chemical shift (δ), coupling constants (J), integration. | X-ray crystallography for definitive solid-state structure. |
| Mass Spectrometry (MS) | Determination of molecular weight, confirmation of elemental composition (High-Resolution MS), fragmentation analysis for structural information. | Mass-to-charge ratio (m/z), isotopic pattern. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurity analysis. |
Detailed Experimental Protocols
To illustrate the application of these methods, the following protocols are provided for the analysis of a representative biaryl product formed from a Suzuki-Miyaura coupling reaction. While specific parameters may need optimization for the exact product derived from "this compound," these serve as a robust starting point.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of the synthesized biaryl product and for monitoring the progress of the reaction. A reverse-phase method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is often effective.
-
Gradient Program:
-
Start with 20% acetonitrile.
-
Linearly increase to 80% acetonitrile over 15 minutes.
-
Hold at 80% acetonitrile for 5 minutes.
-
Return to 20% acetonitrile over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of the desired biaryl product. Both ¹H and ¹³C NMR should be performed.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all unique protons and carbons.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides crucial information about the molecular weight of the product, which serves as a primary confirmation of a successful synthesis.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Positive ion mode ([M+H]⁺ or [M+Na]⁺) is common for many biaryl compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with the ESI source, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Analysis: The sample can be introduced into the mass spectrometer via direct infusion or through an LC system. The mass spectrum will show a peak corresponding to the mass-to-charge ratio of the protonated or sodiated molecular ion. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Data Presentation: Expected Results for a Representative Product
For a hypothetical Suzuki-Miyaura coupling product, such as the biaryl formed from "this compound" and a simple aryl bromide like 4-bromoanisole, the following table summarizes the expected analytical data.
| Analytical Technique | Expected Result for the Hypothetical Product (2,4'-dimethoxy-5-methylbiphenyl) |
| HPLC | A major peak with a specific retention time, with purity typically >95% after purification. |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons in the range of δ 6.8-7.5 ppm, two distinct methoxy singlets around δ 3.8 ppm, and a methyl singlet around δ 2.3 ppm. The coupling patterns of the aromatic protons would confirm the substitution pattern. |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic carbons in the range of δ 110-160 ppm, methoxy carbons around δ 55 ppm, and a methyl carbon around δ 20 ppm. The number of signals would correspond to the number of unique carbon atoms in the molecule. |
| Mass Spectrometry (ESI-MS) | A prominent peak at m/z corresponding to [M+H]⁺ or [M+Na]⁺. For C₁₅H₁₆O₂, the expected [M+H]⁺ would be approximately 229.12. |
Mandatory Visualizations
Experimental Workflow for Product Validation
Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and analytical validation of a biaryl product.
Logical Relationship of Analytical Methods
Benchmarking 3-Bromo-5-methyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Reactions: A Comparative Analysis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this powerful transformation. This guide provides a comparative benchmark of 3-Bromo-5-methyl-2-methoxyphenylboronic acid , a structurally complex and synthetically valuable building block, against other relevant substituted phenylboronic acids.
The strategic placement of a bromo, a methyl, and a methoxy group on the phenylboronic acid ring imparts a unique combination of electronic and steric properties. The electron-donating methoxy group at the ortho position can influence the reactivity of the boronic acid through a potential chelating effect with the palladium catalyst. The bromo and methyl substituents at the meta and para positions, respectively, further modulate the electronic and steric environment of the molecule. Understanding the interplay of these substituents is key to predicting and optimizing its performance in Suzuki-Miyaura reactions.
Comparative Performance Analysis
While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can extrapolate its expected performance based on the established principles of physical organic chemistry and data from structurally analogous compounds. The following table provides a qualitative and quantitative comparison with other substituted phenylboronic acids in a generalized Suzuki-Miyaura coupling with a model aryl bromide.
| Boronic Acid | Substituents' Electronic Nature | Expected Reactivity | Representative Yield (%) | Key Considerations |
| This compound | Ortho-OCH₃ (donating), Meta-Br (withdrawing), Para-CH₃ (donating) | Moderate to High | Not Available | The ortho-methoxy group may facilitate the reaction through catalyst chelation. The bromo substituent offers a handle for subsequent transformations. Steric hindrance from the ortho and meta substituents could play a role. |
| 2-Methoxyphenylboronic acid | Ortho-OCH₃ (donating) | High | ~90-98% | The ortho-methoxy group is known to accelerate the reaction, potentially through stabilization of the palladium intermediate.[1][2] |
| 3,5-Dichlorophenylboronic acid | Meta-Cl (withdrawing) x2 | Low to Moderate | ~70-85% | The strong electron-withdrawing nature of the chloro groups deactivates the boronic acid, often requiring more forcing reaction conditions. |
| 4-Methylphenylboronic acid | Para-CH₃ (donating) | High | ~92-99% | The electron-donating methyl group enhances the nucleophilicity of the boronic acid, generally leading to high yields and faster reaction rates. |
| Phenylboronic acid | Unsubstituted | Moderate | ~85-95% | Serves as a baseline for comparison. Its reactivity is generally good with a wide range of coupling partners. |
Note: The yields are representative and can vary significantly based on the specific aryl halide, catalyst, base, solvent, and temperature used.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to note that optimization of reaction conditions is often necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reaction Optimization
Optimizing a Suzuki-Miyaura reaction involves the systematic variation of several key parameters. The following diagram outlines a logical workflow for this process.
Caption: A logical workflow for optimizing Suzuki-Miyaura reaction conditions.
References
Navigating Biaryl Synthesis: A Comparative Guide to the Utility of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern chemistry. This guide provides a comparative overview of synthetic routes to biaryls, with a focus on the potential application of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" in Suzuki-Miyaura cross-coupling reactions. While specific experimental data for this reagent is not extensively documented in publicly available literature, this guide extrapolates from established principles of biaryl synthesis to inform experimental design and highlight alternative strategies.
The targeted boronic acid, this compound, presents a unique substitution pattern that can be strategically employed in the synthesis of sterically hindered or electronically nuanced biaryl compounds. Its utility is primarily envisioned through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.
Performance Comparison of Biaryl Synthetic Methods
The Suzuki-Miyaura coupling is often favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. However, alternative methods such as the Heck and Ullmann reactions provide different strategic advantages and may be more suitable for specific substrates or desired outcomes. The following table offers a generalized comparison of these key methods.
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Ullmann Condensation |
| Starting Materials | Aryl Halide/Triflate + Arylboronic Acid | Aryl Halide + Alkene | Aryl Halide + Aryl Halide (often with a metal) |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Palladium complexes (e.g., Pd(OAc)₂) | Copper powder or complexes |
| Typical Yield | 70-95% | 50-80% | 40-70% |
| Reaction Temperature | 80-120°C | 100-150°C | 150-220°C |
| Key Advantages | High yields, mild conditions, broad functional group tolerance. | Good for specific applications, well-established. | Utilizes a less expensive metal catalyst. |
| Key Disadvantages | Use of palladium catalyst, potential for boronic acid decomposition. | Requires a hydrogen on the alkene, regioselectivity can be an issue. | Harsh reaction conditions, limited functional group tolerance. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure that can be adapted for the coupling of an aryl halide with "this compound". Optimization of the catalyst, ligand, base, and solvent system is often necessary for novel substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O in a 4:1 or 3:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Structural Confirmation
The structural elucidation of the synthesized biaryl is critical. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, splitting patterns, and integration in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide detailed information about the connectivity of atoms. For biaryls synthesized from this compound, characteristic signals for the methoxy and methyl groups, as well as the aromatic protons, would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. This is particularly useful for confirming the structure of novel or complex biaryls.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
A Comparative Guide to the Kinetic Performance of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. The kinetic profile of this reaction is critically influenced by the choice of boronic acid. This guide provides an objective comparison of the expected kinetic performance of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" in Suzuki reactions against other substituted phenylboronic acids. The comparison is based on established mechanistic principles and supported by data from analogous chemical systems.
Performance Comparison: The Influence of Substituents on Reaction Kinetics
The electronic and steric characteristics of the substituents on the phenylboronic acid play a significant role in the kinetics of the Suzuki-Miyaura reaction. For this compound, the interplay of its three substituents—a bromo group, a methyl group, and a methoxy group—dictates its reactivity.
-
Electronic Effects : The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating. These groups increase the electron density on the aromatic ring, which can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, the bromo (-Br) group is electron-withdrawing, which can decrease the nucleophilicity of the aryl group. The overall electronic effect is a combination of these competing influences.
-
Steric Effects : The methoxy group at the ortho-position introduces significant steric hindrance. This can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the reaction. However, the ortho-methoxy group can also participate in a chelation effect with the palladium center, which may alter the reaction mechanism and selectivity.[1]
The following table summarizes the expected kinetic behavior of this compound in comparison to other representative boronic acids in a typical Suzuki-Miyaura coupling with an aryl bromide.
| Boronic Acid | Substituent Effects | Expected Relative Rate | Rationale |
| This compound | Electron-donating (-OCH₃, -CH₃), Electron-withdrawing (-Br), Sterically hindering (ortho -OCH₃) | Moderate | The activating effect of the electron-donating groups is likely counteracted by the steric hindrance of the ortho-methoxy group and the deactivating effect of the bromo substituent. |
| Phenylboronic acid | Unsubstituted | Baseline (1.0) | Serves as the reference for comparison. |
| 4-Methoxyphenylboronic acid | Strong electron-donating (-OCH₃) | > 1.0 | The electron-donating group accelerates the transmetalation step, leading to a faster reaction rate. |
| 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing (-CF₃) | < 1.0 | The electron-withdrawing group decreases the nucleophilicity of the aryl ring, slowing down transmetalation.[2] |
| 2-Methylphenylboronic acid | Weak electron-donating (-CH₃), Sterically hindering (ortho -CH₃) | < 1.0 | The steric hindrance from the ortho-methyl group generally outweighs the mild activating effect, leading to a slower reaction. |
| 3,5-Dimethylphenylboronic acid | Two weak electron-donating (-CH₃) groups | > 1.0 | The combined electron-donating effect of two methyl groups is expected to increase the reaction rate. |
Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual reaction rates will depend on the specific reaction conditions, including the aryl halide partner, catalyst, ligand, base, and solvent.
Experimental Protocols for Kinetic Studies
To quantitatively assess the kinetics of a Suzuki-Miyaura reaction involving this compound, a meticulously designed experimental protocol is crucial. The following methodologies describe how to monitor the reaction progress and determine key kinetic parameters using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Kinetic Analysis using HPLC
This protocol is designed to determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Internal standard (e.g., biphenyl, 0.5 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)
-
HPLC-grade solvents for analysis
-
Reaction vials, syringes, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., cooled diethyl ether with a small amount of water).
-
Sample Preparation: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the prepared samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.[3]
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By performing a series of experiments with varying concentrations of each reactant, the reaction order with respect to each component can be established.
Protocol 2: Real-Time Kinetic Monitoring using NMR Spectroscopy
This protocol allows for the continuous monitoring of the reaction without the need for sampling and quenching.[4]
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 0.1 mmol)
-
This compound (0.12 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., SPhos, 2 mol%)
-
Base (e.g., K₃PO₄, 0.2 mmol)
-
Deuterated solvent (e.g., Toluene-d₈, 0.6 mL)
-
NMR tube suitable for heating
Procedure:
-
Sample Preparation: In a glovebox, combine the aryl halide, this compound, palladium catalyst, ligand, and base in a vial.
-
Dissolution: Add the deuterated solvent to the vial and gently swirl to dissolve the components.
-
Transfer to NMR Tube: Transfer the reaction mixture to an NMR tube and seal it.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum at room temperature to identify the starting materials.
-
Reaction Monitoring: Place the NMR tube in the preheated NMR spectrometer probe (e.g., 80 °C). Acquire spectra at regular intervals over the course of the reaction.
-
Data Analysis: Integrate the signals corresponding to a non-overlapping proton of the starting material and the product. Plot the integral values as a function of time to obtain the kinetic profile of the reaction. The rate constant can be determined by fitting the data to an appropriate rate law.[4]
Visualizations
To better understand the processes involved in the kinetic studies of Suzuki-Miyaura reactions, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.
References
Navigating Catalyst Efficiency for 3-Bromo-5-methyl-2-methoxyphenylboronic Acid Coupling: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the selection of an optimal catalyst is paramount for efficient cross-coupling reactions. This guide provides a comparative analysis of catalyst systems for coupling reactions involving 3-Bromo-5-methyl-2-methoxyphenylboronic acid, a key building block in the synthesis of complex organic molecules. Due to a lack of directly comparable studies on this specific boronic acid, this guide draws upon data from structurally analogous compounds to provide insights into expected catalyst performance.
The primary coupling reaction for boronic acids is the Suzuki-Miyaura cross-coupling, a versatile method for forming carbon-carbon bonds. The efficiency of this reaction is highly dependent on the choice of the palladium catalyst, the associated ligand, the base, and the solvent system.
Performance of Palladium Catalyst Systems in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids bearing similar electronic and steric properties to this compound. This data, compiled from various sources, should serve as a valuable starting point for reaction optimization.
| Catalyst System | Ligand | Base | Solvent | Coupling Partner (Aryl Halide) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-bromo-2-methylpyridin-3-amine | 85 | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | General Aryl Bromides | Expected High | |
| Pd-NHC Precatalyst | IPr | K₂CO₃ | THF/H₂O | General Aryl Bromides | Expected High | |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 2-bromostyrene | Not Specified | |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 1-chloro-2-nitrobenzene | High |
Note: The yields presented are for analogous substrates and may vary for this compound. Optimization of reaction conditions is crucial for achieving maximum efficiency.
Key Considerations for Catalyst Selection
-
Steric Hindrance: The ortho-methoxy and meta-methyl groups on the phenylboronic acid introduce steric bulk, which can influence the approach of the catalyst and the coupling partner. Bulky phosphine ligands like SPhos and other Buchwald ligands are often effective in overcoming steric challenges.
-
Electronic Effects: The methoxy group is electron-donating, which can affect the transmetalation step of the catalytic cycle. The choice of ligand and base can be tailored to optimize this step.
-
Catalyst Precursor: While Pd(PPh₃)₄ is a versatile and commonly used catalyst, modern precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands or Buchwald-type phosphine ligands, often exhibit higher activity and stability, allowing for lower catalyst loadings and milder reaction conditions.
Experimental Workflow and Catalytic Cycle
The successful execution of a Suzuki-Miyaura coupling reaction requires careful attention to the experimental setup and an understanding of the underlying catalytic mechanism.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocol (General)
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The selection of an appropriate catalyst system is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky phosphine ligands or N-heterocyclic carbenes often provide superior performance, especially for sterically demanding substrates. The data on analogous compounds and the general protocols provided in this guide offer a solid foundation for researchers to develop efficient and high-yielding coupling reactions for this valuable synthetic building block. Further screening and optimization of reaction parameters are always recommended to achieve the best possible results for a specific transformation.
The Discerning Reactivity of Phenylboronic Acids: A Guide to Substituent Effects in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The ability to efficiently forge carbon-carbon bonds has revolutionized the construction of complex molecules, from pharmaceuticals to advanced materials. At the heart of this powerful transformation lies the phenylboronic acid, a versatile coupling partner whose performance is intricately governed by the nature of its substituents. This guide provides an objective comparison of how electron-donating and electron-withdrawing groups on the phenylboronic acid ring influence reaction outcomes, supported by experimental data and detailed protocols.
The electronic and steric properties of substituents on the phenylboronic acid have a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. Understanding these effects is paramount for reaction optimization and achieving desired product yields.
Comparing Performance: A Data-Driven Look at Substituent Effects
The following table summarizes experimental data, illustrating the influence of various substituents on the yield of Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions can significantly impact outcomes; therefore, the specific conditions for each data set are provided for a comprehensive comparison.
| Phenylboronic Acid Substituent | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Electron-Donating Groups | ||||||||
| 4-OCH₃ | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 4-CH₃ | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [1] |
| 3-CH₃ | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 1 | 85 | [2] |
| Unsubstituted | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 | [1] |
| Electron-Withdrawing Groups | ||||||||
| 4-CF₃ | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 | [1] |
| 4-CN | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 85 | [1] |
| 4-NO₂ | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 75 | [1] |
| 2-NO₂ | 5-Bromoindole | Pd/SSphos | K₂CO₃ | MeCN/H₂O | 37 | 18 | 82 | [3] |
| 2,5-Difluoro | Aryl Bromide | XPhos Palladacycle G2 | K₃PO₄ | THF/H₂O | RT | 0.5 | 90+ | [4] |
| Sterically Hindered (ortho-substituted) | ||||||||
| 2-CH₃ | Bromobenzene | NHC-Pd Complex | K₃PO₄ | Toluene/H₂O | 110 | 4 | ~70-80 | [5] |
| 2-CF₃ | Bromobenzene | NHC-Pd Complex | K₃PO₄ | Toluene/H₂O | 110 | 4 | ~70-80 | [5] |
| 2-OCH₃ | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | High | [6] |
Generally, phenylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) tend to accelerate the rate of transmetalation, the step where the aryl group is transferred from boron to the palladium center.[1] This often leads to higher yields in shorter reaction times. Conversely, electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂) can render the boronic acid less nucleophilic, potentially slowing down the transmetalation step.[1] However, modern advancements in ligand and catalyst design have largely overcome these challenges, enabling efficient coupling of even strongly deactivated phenylboronic acids.[4]
Steric hindrance, particularly from ortho-substituents, can also play a significant role. While large groups at the ortho position can impede the approach of the boronic acid to the palladium complex, in some cases, this can be exploited to achieve selective couplings.[6]
Visualizing the Core Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are general yet detailed procedures for conducting Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a widely applicable starting point for a variety of substituted phenylboronic acids and aryl halides.[1][7]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and small-scale synthesis.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd/C, PdCl₂(dppf)) (1-2 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF, N-dimethylacetamide)
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the solvent to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) for a short duration (e.g., 20-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture and purify the filtrate using standard workup and chromatography procedures as described in Protocol 1.
Conclusion
The electronic and steric nature of substituents on phenylboronic acids critically dictates their performance in Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote faster reactions, the development of advanced catalyst systems has made the coupling of electron-deficient and sterically hindered partners highly efficient. By understanding these substituent effects and utilizing robust experimental protocols, researchers can effectively harness the power of this versatile reaction to synthesize a vast array of valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to the Purity Analysis of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid and Its Derivatives
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. In the realm of synthetic chemistry, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling, the integrity of boronic acid derivatives is paramount. This guide provides an objective comparison of analytical methods for assessing the purity of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" and its derivatives, complete with supporting experimental data and detailed protocols.
Understanding Potential Impurities
The synthesis of arylboronic acids, including this compound, can introduce various impurities. A primary concern is the formation of the corresponding boroxine, a trimeric anhydride resulting from the dehydration of the boronic acid. The presence of boroxines can significantly impact the stoichiometry of subsequent reactions, leading to lower yields and inconsistent outcomes. Other potential impurities include unreacted starting materials, byproducts from the synthetic route, and residual solvents.
Comparative Purity Analysis
A comprehensive assessment of purity requires a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that provide complementary information regarding the purity and identity of the target compound.
Data Presentation
The following table summarizes typical quantitative data obtained from the purity analysis of a synthesized batch of this compound compared to a commercially available, high-purity standard.
| Analytical Technique | Parameter | Synthesized Batch | High-Purity Standard |
| HPLC | Purity (% Area) | 96.5% | >99.0% |
| Major Impurity (% Area) | 2.8% (likely boroxine) | <0.5% | |
| Other Impurities (% Area) | 0.7% | <0.5% | |
| qNMR | Purity (mol%) | 95.8% | >98.5% |
| GC-MS (after derivatization) | Purity (% Area) | 97.0% | >99.0% |
| Impurity Identification | Confirmed presence of boroxine and trace starting materials | No significant impurities detected | |
| ¹H NMR | Conformance to Structure | Conforms | Conforms |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient: Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the boronic acid sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measure of the molar purity of a sample without the need for a reference standard of the analyte itself.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: Accurately weigh the boronic acid sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent. Acquire a proton NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery. Integrate the signals of the analyte and the internal standard to calculate the molar purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like boronic acids, derivatization is necessary.
-
Derivatization (Silylation):
-
Dissolve approximately 1 mg of the boronic acid sample in 1 mL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).
-
Heat the mixture at 60°C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mandatory Visualizations
The following diagrams illustrate the workflow for purity analysis and a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.
Caption: Workflow for the purity analysis of this compound.
Caption: Hypothetical role of a derivative in inhibiting a kinase signaling pathway.
A Comparative Guide to the Cross-Reactivity of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid with Diverse Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the expected performance of 3-Bromo-5-methyl-2-methoxyphenylboronic acid when coupled with a variety of aryl halides. While specific experimental data for this particular boronic acid is limited in publicly available literature, this guide leverages established principles of Suzuki-Miyaura couplings and data from structurally similar reactants to provide a predictive comparison.
Reactivity of Aryl Halides: A Predictive Overview
The reactivity of the aryl halide is a critical factor in the success and efficiency of the Suzuki-Miyaura coupling reaction. The generally accepted order of reactivity is based on the bond dissociation energy of the carbon-halogen bond:
Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl Chloride
This trend indicates that aryl iodides are the most reactive coupling partners, typically requiring milder reaction conditions, while aryl chlorides are the most challenging, often necessitating more active catalysts, stronger bases, and higher temperatures to achieve comparable yields.
Comparative Performance Data (Illustrative)
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of an arylboronic acid with various aryl halides under optimized conditions. The data is illustrative and based on typical outcomes for similar reactions, providing a baseline for experimental design.
| Aryl Halide Partner | Leaving Group | Expected Yield Range (%) | Reaction Conditions |
| Aryl Iodide | I | 85 - 98+ | Mild conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, weak base (e.g., K₂CO₃), lower temperatures (e.g., 80-90 °C). |
| Aryl Bromide | Br | 75 - 95 | Standard conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, moderate base (e.g., K₂CO₃, Cs₂CO₃), moderate temperatures (e.g., 90-110 °C). |
| Aryl Triflate | OTf | 70 - 90 | Often requires specific ligands (e.g., Buchwald ligands) and stronger bases (e.g., K₃PO₄). |
| Aryl Chloride | Cl | 40 - 80 | More challenging: Requires highly active catalysts (e.g., palladacycles, catalysts with bulky phosphine ligands like XPhos or SPhos), stronger bases (e.g., K₃PO₄), and higher temperatures (>110 °C).[1] |
Experimental Workflow and Methodologies
The successful execution of a Suzuki-Miyaura coupling reaction is dependent on a carefully controlled experimental setup and a systematic workflow. The following diagram illustrates a typical workflow for the cross-coupling of this compound with an aryl halide.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (General)
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrate combinations to achieve maximum yield.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
Logical Relationships in Reaction Optimization
The choice of reaction parameters is interconnected and crucial for a successful outcome. The following diagram illustrates the logical considerations for optimizing the Suzuki-Miyaura coupling based on the reactivity of the aryl halide.
References
The Strategic Application of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 3-Bromo-5-methyl-2-methoxyphenylboronic acid and its analogs in the context of synthesizing potent kinase inhibitors, a cornerstone of modern cancer therapy.
The core structure of many successful kinase inhibitors is a heterocyclic scaffold, such as pyrrolo[2,3-d]pyrimidine, adorned with various substituents that modulate the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a substituted phenyl group at specific positions on this scaffold has been shown to be a pivotal strategy in achieving desired biological activity. This compound represents a versatile reagent for introducing a uniquely substituted phenyl motif, offering a combination of steric and electronic features that can be exploited in drug design.
Performance in Suzuki-Miyaura Coupling
The primary application of this compound in this context is its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the boronic acid and a halogenated (typically chlorinated or brominated) heterocyclic core.
While direct comparative yield data for this compound in the synthesis of a specific kinase inhibitor is not extensively published, we can infer its performance based on studies of structurally related boronic acids. The electronic nature of the substituents on the phenylboronic acid plays a significant role in the reaction's efficiency. Electron-donating groups, such as the methoxy and methyl groups present in the title compound, generally enhance the rate of transmetalation, a key step in the catalytic cycle, potentially leading to higher yields and shorter reaction times compared to electron-withdrawing or sterically hindered boronic acids.
Comparative Biological Activity of Resulting Kinase Inhibitors
The true measure of a building block's utility lies in the biological activity of the final compounds. Structure-activity relationship (SAR) studies on pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have demonstrated the profound impact of the substitution pattern on the N4-phenyl ring.
A study by Gangjee et al. on N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines revealed that this scaffold yields potent dual inhibitors of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in tumor angiogenesis.[1] The 3-bromo substitution was a key feature of the lead compounds in this series.
The following table summarizes the inhibitory activity (IC50) of selected N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines against various receptor tyrosine kinases (RTKs). While these compounds were synthesized using the corresponding anilines rather than boronic acids, the data provides valuable insight into the influence of the phenyl ring's substitution pattern on biological activity. This allows for a comparative assessment of the potential of this compound in generating compounds with desirable inhibitory profiles.
| Compound (N4-Substituent) | 6-Substituent | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | PDGFR-β IC50 (µM) |
| 5 (3-Bromo) | 2-Methylphenyl | 0.380 | 0.048 | >100 |
| 8 (2-Fluoro-4-chloro) | 2-Methylphenyl | >100 | 0.235 | >100 |
| 9 (4-Chloro) | 2-Methylphenyl | 0.010 | 0.138 | >100 |
| 6 (3-Bromo) | 1-Naphthyl | >100 | 0.050 | >100 |
| 10 (2-Fluoro-4-chloro) | 1-Naphthyl | >100 | 0.002 | >100 |
| 7 (3-Bromo) | 2,5-Dimethoxyphenyl | >100 | 0.035 | 0.085 |
| 12 (2-Fluoro-4-chloro) | 2,5-Dimethoxyphenyl | >100 | 0.00025 | 0.225 |
| 13 (4-Chloro) | 2,5-Dimethoxyphenyl | >100 | 0.095 | 0.150 |
Data extracted from Gangjee et al.[2]
This data highlights that while the 3-bromo substituent confers potent activity, other substitutions can lead to significant improvements in potency against specific kinases. For instance, compound 12 , with a 2-fluoro-4-chloro substitution, exhibits remarkably potent VEGFR-2 inhibition. The unique substitution pattern of this compound, with its combination of a halogen and electron-donating groups at specific positions, offers a promising avenue for synthesizing novel inhibitors with potentially unique selectivity profiles.
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize N4-aryl-7H-pyrrolo[2,3-d]pyrimidines is as follows. This protocol would be applicable for coupling this compound with a suitable halogenated pyrrolo[2,3-d]pyrimidine core.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel, combine the halogenated pyrrolo[2,3-d]pyrimidine (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equiv.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to remove oxygen.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DME, or toluene) is added via syringe.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, with the progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N4-(3-bromo-5-methyl-2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.
Visualizing the Science
To better understand the context of this research, the following diagrams illustrate a simplified signaling pathway targeted by these inhibitors and a typical experimental workflow.
Caption: Simplified RTK signaling pathway and point of inhibition.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-methyl-2-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Bromo-5-methyl-2-methoxyphenylboronic acid, a compound that requires careful management as hazardous waste.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Key hazards associated with this compound and its class include:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A summary of required PPE is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. |
| Body Protection | A lab coat that fully covers the arms and is fastened. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All chemical waste must be properly characterized. This compound should be classified as a "Halogenated Organic Solid Waste" and as an irritant.
-
Waste Segregation: Do not mix this waste with other waste streams, particularly non-halogenated waste.[1][2] Keeping waste streams separate is crucial for proper disposal and can prevent dangerous reactions.
-
Packaging:
-
Carefully transfer the solid waste into a designated, sealable, and chemically compatible hazardous waste container.
-
Ensure the container is in good condition and has a secure, threaded cap.[1]
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the associated hazards: "Irritant".
-
Include the date when the first of the waste was added to the container.
-
-
Storage:
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) office.
Part 2: Disposal of Contaminated Materials
Materials such as gloves, weigh boats, and absorbent pads that are contaminated with this compound must also be disposed of as hazardous waste.
-
Collection: Place all contaminated solid materials into a designated, sealed plastic bag or a lined, sealable container.
-
Labeling: Label the bag or container as "Hazardous Waste" and list the contaminating chemical ("this compound").
-
Disposal: Dispose of this container in the appropriate solid hazardous waste stream, as directed by your institution's EHS guidelines.
Part 3: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to ensure the safety of support staff and to prevent environmental contamination.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
The first rinse, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[5]
-
Transfer the rinseate to a designated and properly labeled "Halogenated Organic Liquid Waste" container.
-
-
Final Disposal of the Container:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Once clean and dry, deface the original label.
-
The container can then typically be disposed of in regular laboratory glassware or plastic recycling, according to your institution's guidelines.
-
Spill Procedures
In the event of a spill, the following procedures must be followed immediately:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a sealed bag or container.
-
Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS office immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
